VU 0364439
説明
Structure
3D Structure
特性
IUPAC Name |
N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCGJXBIHHIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677379 | |
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246086-78-1 | |
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Choreography of VU0364439: A Technical Guide to its Action as a Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
Core Summary
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the mechanism of action of VU0364439, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this important research tool.
Mechanism of Action: A Positive Allosteric Modulator of mGluR4
VU0364439 exerts its effects not by directly activating the mGluR4 receptor, but by binding to a topographically distinct allosteric site. This binding event induces a conformational change in the receptor that enhances its sensitivity to the endogenous ligand, glutamate. This positive allosteric modulation results in a potentiation of the receptor's response to glutamate, leading to an amplified downstream signal.
Key Characteristics:
-
Molecular Target: Metabotropic Glutamate Receptor 4 (mGluR4)
-
Mechanism: Positive Allosteric Modulation (PAM)
-
Effect: Potentiates the response of mGluR4 to glutamate.
Quantitative Pharmacological Profile
The potency of VU0364439 as an mGluR4 PAM has been quantified in vitro. The following table summarizes the key pharmacological parameter.
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 19.8 nM[1] | Calcium Mobilization Assay[1] |
Note: The pharmacokinetic properties of VU0364439 have been described as suboptimal for in vivo applications, limiting its use primarily to in vitro studies.[1]
Signaling Pathways Modulated by VU0364439
As a member of the group III metabotropic glutamate receptors, mGluR4 is canonically coupled to the Gi/o signaling pathway. Activation of this pathway, potentiated by VU0364439 in the presence of glutamate, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The following diagram illustrates the canonical signaling pathway of mGluR4 and the modulatory role of VU0364439.
Experimental Protocols
The characterization of VU0364439 as an mGluR4 PAM relies on specific in vitro assays. A detailed methodology for a key functional assay is provided below.
Calcium Mobilization Assay
This assay is used to determine the functional potency of VU0364439 by measuring changes in intracellular calcium concentration following receptor activation. Since mGluR4 is a Gi/o-coupled receptor and does not directly signal through calcium mobilization, a common technique involves co-expressing the receptor with a promiscuous G-protein, such as Gα16 or a chimeric G-protein like Gαqi5. These G-proteins couple the Gi/o-activated receptor to the phospholipase C (PLC) pathway, leading to the release of intracellular calcium.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding human mGluR4 and a promiscuous G-protein (e.g., Gα16 or Gαqi5) using a suitable transfection reagent.
-
-
Cell Plating:
-
Transfected cells are seeded into 384-well black-walled, clear-bottom assay plates and incubated for 24 hours.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Addition and Fluorescence Reading:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established.
-
VU0364439 is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of glutamate.
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence is calculated as the peak fluorescence minus the baseline fluorescence.
-
The data are normalized to the response of a maximal glutamate concentration.
-
The EC50 value for VU0364439 is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The following diagram illustrates the workflow of the calcium mobilization assay.
References
VU0364439: A Technical Guide to a Potent mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Identified through a high-throughput screening campaign, this small molecule, belonging to the 4-(phenylsulfamoyl)phenylacetamide chemical series, has demonstrated significant potential as an in vitro tool compound for studying the therapeutic relevance of mGluR4 modulation in various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of VU0364439, including its pharmacological properties, key experimental protocols for its characterization, and the associated signaling pathways. While its suboptimal pharmacokinetic profile limits its utility in vivo, VU0364439 remains a valuable research tool for elucidating the role of mGluR4.
Core Pharmacological Data
The quantitative pharmacological profile of VU0364439 is summarized below. The data highlights its high potency and efficacy at the human mGluR4 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| Potency (EC50) | 19.8 nM | Human | Calcium Mobilization | [1] |
| Efficacy (% of (-)-PHCCC) | 102.3% | Human | Calcium Mobilization | [1] |
| Fold Shift | 11.8-fold | Human | Glutamate CRC | [1] |
Table 1: In Vitro Pharmacology of VU0364439 at the Human mGluR4 Receptor.
Selectivity Profile
The selectivity of VU0364439 was assessed against other metabotropic glutamate receptors. The compound demonstrates a favorable selectivity profile for mGluR4.
| Receptor Subtype | Activity |
| mGluR1 | Inactive |
| mGluR2 | Inactive |
| mGluR3 | Inactive |
| mGluR5 | Inactive |
| mGluR6 | Not Reported |
| mGluR7 | Inactive |
| mGluR8 | Inactive |
Table 2: Selectivity Profile of VU0364439 Against Other mGluR Subtypes. Data indicates a lack of significant potentiation or antagonist activity at the tested receptors.
Pharmacokinetic Properties
In vitro pharmacokinetic evaluation of VU0364439 revealed properties that are not ideal for in vivo applications, particularly in terms of metabolic stability.
| Parameter | Value | Species | Assay Type |
| Microsomal Clearance (Clint) | >139 µL/min/mg | Human | Liver Microsomes |
| Microsomal Clearance (Clint) | 113 µL/min/mg | Rat | Liver Microsomes |
Table 3: In Vitro Pharmacokinetic Profile of VU0364439. The high clearance values suggest rapid metabolism, limiting systemic exposure.
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Activation of the mGluR4 receptor, a Gi/o-coupled GPCR, primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As a positive allosteric modulator, VU0364439 enhances the response of mGluR4 to its endogenous ligand, glutamate, thereby amplifying this downstream signaling cascade.
Experimental Workflow for In Vitro Characterization
The characterization of VU0364439 as an mGluR4 PAM involves a series of in vitro assays to determine its potency, efficacy, and selectivity. A typical workflow is outlined below.
Experimental Protocols
Calcium Mobilization Assay for Potency and Efficacy Determination
This assay is used to determine the potency (EC50) and efficacy of mGluR4 PAMs by measuring changes in intracellular calcium concentration.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 (h-mGluR4) and a chimeric G-protein (Gqi5).
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, and 1% penicillin/streptomycin. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with 20 µL of 1 µM Fluo-4 AM dye in assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, and 2.5 mM probenecid) for 1 hour at 37°C.
-
Compound Addition and Measurement:
-
The dye solution is removed, and 20 µL of assay buffer is added to each well.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
VU0364439 is added at various concentrations, and the plate is incubated for 2-5 minutes.
-
An EC20 concentration of glutamate is added to stimulate the receptor.
-
Changes in fluorescence, corresponding to intracellular calcium levels, are measured.
-
-
Data Analysis: Concentration-response curves are generated using non-linear regression to determine the EC50 value. Efficacy is often expressed as a percentage of the maximal response induced by a reference PAM, such as (-)-PHCCC.
Glutamate Concentration-Response Curve (CRC) for Fold-Shift Analysis
This experiment quantifies the extent to which the PAM potentiates the action of the endogenous agonist, glutamate.
-
Procedure: The calcium mobilization assay protocol is followed, with a key modification:
-
Instead of a single EC20 concentration of glutamate, a full concentration-response curve for glutamate is generated in the presence of a fixed concentration of VU0364439 (e.g., 10 µM).
-
A parallel glutamate concentration-response curve is generated in the absence of the PAM (vehicle control).
-
-
Data Analysis: The EC50 values for glutamate in the presence and absence of VU0364439 are calculated. The fold-shift is determined by dividing the glutamate EC50 in the absence of the PAM by the glutamate EC50 in the presence of the PAM.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Reaction Mixture:
-
Liver microsomes (human or rat)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Phosphate buffer (pH 7.4)
-
VU0364439 (at a fixed concentration, e.g., 1 µM)
-
-
Procedure:
-
VU0364439 is incubated with the reaction mixture (excluding the NADPH regenerating system) for a short pre-incubation period at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to pellet the protein, and the supernatant is analyzed.
-
-
Analysis: The concentration of the parent compound (VU0364439) remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).
Conclusion
VU0364439 is a highly potent and selective positive allosteric modulator of mGluR4. Its well-characterized in vitro pharmacological profile makes it an excellent tool for basic research aimed at understanding the physiological and pathophysiological roles of mGluR4. While its pharmacokinetic properties are not conducive to in vivo studies, the data and methodologies associated with its characterization provide a valuable foundation for the development of future generations of mGluR4 PAMs with improved drug-like properties for potential therapeutic applications.
References
The Discovery and Development of VU0364439: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document provides a comprehensive technical guide on the discovery, history, and development of VU0364439, with a focus on its pharmacological properties and the experimental methodologies used in its characterization. While VU0364439 has demonstrated significant utility as an in vitro tool compound for studying the role of mGluR4 in neurotransmission, its development has been hampered by suboptimal pharmacokinetic properties, limiting its application in in vivo studies.
Introduction to mGluR4 and the Rationale for PAMs
The metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system. mGluR4, a member of the Group III mGluRs, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Given its localization in presynaptic terminals of key brain regions, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety disorders. The development of positive allosteric modulators offers a more nuanced therapeutic approach compared to orthosteric agonists. PAMs do not directly activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism preserves the spatial and temporal dynamics of natural synaptic transmission and can lead to improved selectivity and a better side-effect profile.
Discovery and History of VU0364439
VU0364439, with the chemical name N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide, was identified through research efforts at the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), a leading center for the discovery of novel modulators of GPCRs. The development of VU0364439 arose from a broader medicinal chemistry campaign to identify and optimize selective PAMs for mGluR4.
Physicochemical and Pharmacological Properties
The key properties of VU0364439 are summarized in the tables below.
Table 1: Physicochemical Properties of VU0364439
| Property | Value |
| IUPAC Name | N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide |
| CAS Number | 1246086-78-1 |
| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S |
| Molecular Weight | 422.29 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Pharmacological Profile of VU0364439
| Parameter | Species | Value |
| EC₅₀ (mGluR4 Potentiation) | Human | 19.8 nM[1][2] |
| Selectivity | - | High selectivity for mGluR4 over other mGluR subtypes |
| Mechanism of Action | - | Positive Allosteric Modulator |
Experimental Protocols
Detailed experimental protocols for the characterization of VU0364439 are not available in a single primary source. However, based on standard methodologies for evaluating mGluR PAMs, the following outlines the likely experimental approaches.
In Vitro Potency and Selectivity Assays
Objective: To determine the potency of VU0364439 in potentiating the response of mGluR4 to glutamate and to assess its selectivity against other mGluR subtypes.
Methodology: Calcium Mobilization Assay in Recombinant Cell Lines
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells expressing the human mGluR4 receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.
-
Compound Addition: A range of concentrations of VU0364439 is added to the wells, followed by a sub-maximal (EC₂₀) concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the glutamate response by VU0364439 is calculated, and the EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Selectivity Profiling: The same assay is performed using cell lines expressing other mGluR subtypes (mGluR1-3, 5-8) to assess the selectivity of VU0364439.
Mechanism of Action Studies
Objective: To confirm that VU0364439 acts as a positive allosteric modulator.
Methodology: Glutamate Concentration-Response Curve Shift Assay
-
Assay Setup: The calcium mobilization assay is performed as described above.
-
Experimental Design: A full concentration-response curve for glutamate is generated in the absence and presence of a fixed concentration of VU0364439 (typically at or near its EC₅₀).
-
Data Analysis: The potentiation by VU0364439 will manifest as a leftward shift in the glutamate concentration-response curve, indicating an increase in glutamate potency. The lack of activity in the absence of glutamate confirms its identity as a PAM and not an agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGluR4 and a typical experimental workflow for characterizing a PAM like VU0364439.
Caption: mGluR4 Signaling Pathway.
Caption: Generalized Drug Discovery Workflow.
Conclusion
VU0364439 is a valuable research tool that has contributed to the understanding of mGluR4 pharmacology. Its high potency and selectivity make it an excellent in vitro probe for dissecting the roles of this receptor in cellular and synaptic function. However, the development of VU0364439 for in vivo applications has been limited by its pharmacokinetic properties. Future efforts in the field will likely focus on developing mGluR4 PAMs with improved drug-like properties to fully validate the therapeutic potential of targeting this receptor.
References
In-Depth Technical Guide: Selectivity Profile of VU0364439 for Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364439 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release. Its activation is a promising therapeutic strategy for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of VU0364439, detailing its activity across various glutamate receptor subtypes. The information presented herein is intended to support further research and drug development efforts targeting the mGluR4 receptor.
Data Presentation: Quantitative Selectivity Profile of VU0364439
The following table summarizes the quantitative data on the potency and selectivity of VU0364439 at human metabotropic glutamate receptors. The data has been compiled from various in vitro pharmacological studies.
| Receptor Subtype | Mode of Action | Potency (EC₅₀/IC₅₀) | Reference |
| mGluR4 | Positive Allosteric Modulator (PAM) | 19.8 nM | |
| mGluR1 | No significant activity | > 10 µM | Inferred from selectivity statements |
| mGluR2 | No significant activity | > 10 µM | Inferred from selectivity statements |
| mGluR3 | No significant activity | > 10 µM | Inferred from selectivity statements |
| mGluR5 | Weak Antagonist | ~17.9 µM (for similar compound ML292) | Inferred from selectivity statements |
| mGluR6 | Weak PAM | ~6.8 µM (for similar compound ML292) | Inferred from selectivity statements |
| mGluR7 | No significant activity | > 10 µM | Inferred from selectivity statements |
| mGluR8 | No significant activity | > 10 µM | Inferred from selectivity statements |
Signaling Pathway
VU0364439, as a positive allosteric modulator, does not activate mGluR4 directly. Instead, it binds to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate. The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release at the presynaptic terminal.
Experimental Protocols
The selectivity profile of VU0364439 is primarily determined through in vitro functional assays, with the calcium mobilization assay being a key method.
Calcium Mobilization Assay for mGluR4 PAM Activity
This assay is used to determine the potency (EC₅₀) of VU0364439 in potentiating the response of mGluR4 to glutamate. Since mGluR4 is a Gi/o-coupled receptor and does not typically signal through calcium, a chimeric G-protein (Gqi5) is co-expressed with the receptor in a host cell line (e.g., CHO or HEK293 cells). This chimeric protein redirects the intracellular signal to the Gq pathway, leading to a measurable increase in intracellular calcium upon receptor activation.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and the chimeric G-protein Gqi5.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Phosphate-buffered saline (PBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
VU0364439 stock solution in DMSO.
-
L-glutamate stock solution in water.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture and Seeding:
-
Culture the mGluR4/Gqi5 expressing cells in appropriate medium at 37°C and 5% CO₂.
-
Harvest the cells and seed them into the microplates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plates and wash the cells with PBS.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of VU0364439 in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that elicits a submaximal response (EC₂₀).
-
-
Assay Performance:
-
Place the cell plate and compound/agonist plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the VU0364439 dilutions to the cell plate and incubate for a short period (e.g., 2-5 minutes).
-
Add the EC₂₀ concentration of L-glutamate to all wells.
-
Measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the potentiation of the glutamate response by VU0364439.
-
Plot the peak fluorescence response against the concentration of VU0364439 to generate a dose-response curve and determine the EC₅₀ value.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a novel mGluR4 PAM like VU0364439.
Conclusion
VU0364439 is a highly potent and selective positive allosteric modulator of mGluR4. Its selectivity profile, characterized primarily through in vitro functional assays such as the calcium mobilization assay, demonstrates a clear preference for mGluR4 over other metabotropic glutamate receptor subtypes. This high degree of selectivity makes VU0364439 an invaluable research tool for elucidating the physiological and pathophysiological roles of mGluR4 and serves as a promising lead scaffold for the development of novel therapeutics targeting this receptor. Further detailed characterization of its activity at a broader panel of receptors and in more complex cellular and in vivo models will be crucial for its continued development.
In Vitro Characterization of VU0364439: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective mGluR4 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of VU0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting neurological and psychiatric disorders.
Core Pharmacological Data
VU0364439 has been identified as a significant research tool for elucidating the physiological roles of mGluR4. Its in vitro activity is characterized by its high potency in functional assays.
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 19.8 nM[1] | Calcium Mobilization |
Table 1: Potency of VU0364439. This table summarizes the half-maximal effective concentration (EC50) of VU0364439 in a functional in vitro assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key in vitro assays used to characterize VU0364439.
Functional Potency Assessment: Calcium Mobilization Assay
The functional potency of VU0364439 as an mGluR4 PAM is determined by its ability to enhance the receptor's response to glutamate, leading to an increase in intracellular calcium. This is typically measured using a fluorescence-based assay in a recombinant cell line.
Objective: To quantify the EC50 of VU0364439 in potentiating the glutamate-induced calcium mobilization in cells expressing human mGluR4.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples the Gi/o-linked mGluR4 to the Gq pathway, enabling a calcium readout.
-
Culture Medium: Standard cell culture medium appropriate for CHO cells (e.g., DMEM/F-12) supplemented with fetal bovine serum and necessary antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Test Compound: VU0364439, prepared as a stock solution in DMSO and serially diluted in assay buffer.
-
Agonist: L-glutamate, prepared as a stock solution in water and diluted in assay buffer to a final concentration that elicits a sub-maximal response (e.g., EC20).
-
Plate Reader: A fluorescence microplate reader with kinetic reading capability and liquid handling for compound addition.
Procedure:
-
Cell Plating: Seed the CHO-mGluR4/Gqi5 cells into black, clear-bottom 384-well microplates at a density of approximately 30,000 cells per well. Incubate overnight to allow for cell adherence.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium indicator dye solution to each well. Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of VU0364439 in assay buffer. Add the diluted compound to the respective wells of the cell plate.
-
Glutamate Stimulation: After a brief incubation with VU0364439, add a fixed concentration of L-glutamate (EC20) to all wells to stimulate the mGluR4 receptors.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in each well using the plate reader. Record the kinetic response for a set period to capture the peak calcium mobilization.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of VU0364439 and fit the data using a four-parameter logistic equation to determine the EC50 value.
Workflow for Calcium Mobilization Assay
References
In-Depth Technical Guide: Binding Affinity of VU0364439 to mGluR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of VU0364439 to the metabotropic glutamate receptor 4 (mGluR4). It includes quantitative data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the human mGluR4.[1][2] As a PAM, its primary measure of potency is its half-maximal effective concentration (EC50), which quantifies its ability to enhance the receptor's response to an agonist, such as glutamate.
The binding characteristics of VU0364439 are summarized in the table below. It is important to note that for positive allosteric modulators, Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are not the primary or most relevant metrics of their activity and are not commonly reported. These values are more typically used for competitive antagonists or inhibitors.
| Compound | Parameter | Value (nM) | Receptor | Assay Type | Reference |
| VU0364439 | EC50 | 19.8 | Human mGluR4 | Functional Assay (Potentiation of glutamate response in CHO cells) | [1][2][3][4][5][6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and functional effects of VU0364439 on mGluR4.
Cell Culture and Membrane Preparation
A common method for studying the effects of compounds on mGluR4 involves the use of recombinant cell lines that stably express the receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR4 (hGluR4) are frequently used.[2]
-
Culture Conditions: Cells are maintained in a suitable growth medium, such as a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the receptor. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation: For radioligand binding assays, cell membranes are prepared. Cultured cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Radioligand Binding Assay (Competitive Binding)
Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[7] For a PAM like VU0364439, a competitive binding assay can be designed to investigate its interaction with the receptor in the presence of a radiolabeled orthosteric or allosteric ligand.
-
Objective: To determine if VU0364439 binds to the same site as a known radiolabeled mGluR4 ligand or to assess its ability to modulate the binding of such a ligand.
-
Materials:
-
mGluR4-expressing cell membranes.
-
Radioligand: A suitable radiolabeled ligand for mGluR4, for example, [³H]-L-AP4 (an orthosteric agonist) or a radiolabeled allosteric modulator.
-
VU0364439 (unlabeled test compound).
-
Non-specific binding control: A high concentration of a known non-radiolabeled mGluR4 ligand to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer with divalent cations like Mg²⁺ and Ca²⁺.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand is added to each well of a 96-well plate.
-
Increasing concentrations of the unlabeled test compound (VU0364439) are added to the wells.
-
A set of wells containing the radioligand and a high concentration of a non-specific binding control are included to determine non-specific binding.
-
The binding reaction is initiated by adding the mGluR4-expressing cell membranes to each well.
-
The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value of the test compound.
-
If applicable, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its dissociation constant (Kd).
-
Functional Assay (Calcium Mobilization)
Functional assays are crucial for characterizing PAMs as they measure the compound's effect on receptor activity. A common functional assay for Gq-coupled GPCRs, or engineered G-protein chimeras like Gqi5 that couple to Gi/o-linked receptors such as mGluR4, is the measurement of intracellular calcium mobilization.[8]
-
Objective: To determine the EC50 value of VU0364439 for its potentiation of an agonist-induced response at mGluR4.
-
Materials:
-
CHO cells stably co-expressing hGluR4 and a chimeric G-protein (e.g., Gqi5) that redirects the Gi/o signal to the Gq pathway, leading to calcium release.[8]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
An mGluR4 agonist (e.g., glutamate or L-AP4).
-
VU0364439.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reading.
-
-
Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specific time at 37°C.[9]
-
After incubation, the dye-containing solution is removed, and the cells are washed with assay buffer.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of VU0364439 are added to the wells, followed by a fixed, sub-maximal (e.g., EC20) concentration of the mGluR4 agonist.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of VU0364439.
-
The data are normalized to the response of the agonist alone (0% potentiation) and a maximal response (100% potentiation).
-
A dose-response curve is generated by plotting the percentage of potentiation against the log concentration of VU0364439.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response equation using non-linear regression.
-
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. VU0364439, as a positive allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.
Caption: mGluR4 signaling pathway modulated by VU0364439.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding characteristics of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. VU 0364439 | mGluR Agonist | MCE [medchemexpress.cn]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: VU0364439, a Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the compound VU0364439. This document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of modulating the metabotropic glutamate receptor 4 (mGluR4).
Core Chemical and Pharmacological Properties
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Unlike orthosteric agonists that directly activate the receptor, VU0364439 binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation offers a nuanced approach to augmenting mGluR4 signaling, which is implicated in a variety of neurological and psychiatric disorders.
Chemical Identification and Properties
A summary of the key chemical identifiers and properties of VU0364439 is presented in Table 1.
| Property | Value |
| CAS Number | 1246086-78-1[1] |
| IUPAC Name | N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide[1] |
| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S[1][2][3] |
| Molecular Weight | 422.29 g/mol [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl[3] |
| InChI Key | IXHCGJXBIHHIEF-UHFFFAOYSA-N[1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol[3][4] |
| Melting Point | Not specified in available literature. |
| Storage | Store at -20°C for long-term stability[1][2] |
Pharmacological Profile
VU0364439's primary pharmacological activity is as a positive allosteric modulator of mGluR4. A summary of its key pharmacological data is provided in Table 2.
| Parameter | Value | Species/Assay Condition |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | mGluR4 |
| EC₅₀ | 19.8 nM[3] | Human mGluR4, in vitro[3] |
| Selectivity | Selective for mGluR4 | Counterscreening against other mGluR subtypes is a standard procedure for novel PAMs.[5] |
Synthesis and Elucidation
While a specific, detailed synthesis protocol for VU0364439 is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of sulfonamides and amides. The proposed synthesis involves a two-step process:
-
Sulfonamide Formation: Reaction of 2-chloroaniline with 4-amino-2-chlorobenzenesulfonyl chloride. This would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
-
Amide Coupling: The resulting sulfonamide intermediate would then be coupled with picolinic acid (2-pyridinecarboxylic acid). This amide bond formation can be achieved using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in a suitable solvent like dimethylformamide (DMF).
Signaling Pathways of mGluR4 Modulation
Activation of mGluR4, particularly by a PAM like VU0364439, modulates several downstream signaling cascades. These pathways are crucial for the receptor's role in regulating neurotransmitter release and synaptic plasticity.
Canonical Gᵢ/ₒ-Coupled Pathway
The primary and most well-characterized signaling pathway for mGluR4 involves its coupling to Gᵢ/ₒ proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of Protein Kinase A (PKA). This pathway is a key mechanism for the presynaptic inhibition of neurotransmitter release.
References
The Pharmacology of VU0364439: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide provides a comprehensive overview of the pharmacology of VU0364439, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key structure-activity relationships of its chemical series.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more subtle and spatially restricted modulation of receptor activity compared to orthosteric agonists. VU0364439, emerging from a 4-(phenylsulfamoyl)phenylacetamide chemical series, represents a key tool compound for studying mGluR4 pharmacology.
Mechanism of Action
VU0364439 functions as a positive allosteric modulator of mGluR4. It does not activate the receptor directly but potentiates the response of mGluR4 to glutamate. By binding to an allosteric site, which is topographically distinct from the orthosteric glutamate-binding site, VU0364439 increases the affinity and/or efficacy of glutamate, leading to an amplified downstream signaling cascade.
Quantitative Pharmacological Data
The potency and selectivity of VU0364439 have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | human mGluR4 | 19.8 nM | Calcium Mobilization | [1] |
Table 1: Potency of VU0364439 at human mGluR4.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacology of VU0364439.
Calcium Mobilization Assay for mGluR4 PAMs
This functional assay is commonly used to quantify the activity of Gi/o-coupled receptors like mGluR4 by co-expressing the receptor with a promiscuous G-protein that couples to the Gq pathway, thereby redirecting the signal to intracellular calcium release.
Objective: To determine the EC50 of VU0364439 as a positive allosteric modulator of mGluR4.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gα15, Gα16, or a chimeric Gqi5).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418 for mGluR4 and hygromycin B for the G-protein).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent.
-
Probenecid: Anion transport inhibitor to prevent dye extrusion.
-
VU0364439: Stock solution in DMSO.
-
L-Glutamate: Stock solution in water or assay buffer.
-
Plate Reader: Fluorescence Imaging Plate Reader (FLIPR) or FlexStation capable of kinetic reading and automated liquid handling.
Protocol:
-
Cell Plating:
-
Culture the mGluR4-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density of 40,000-60,000 cells per well (for 96-well plates).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (around 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of VU0364439 in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that elicits a sub-maximal response (EC20), which should be predetermined for the specific cell line.
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add assay buffer to each well.
-
Place the cell plate and compound plates into the plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the VU0364439 dilutions to the wells.
-
After a short pre-incubation period (e.g., 1-2 minutes), the instrument adds the EC20 concentration of L-glutamate.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence after agonist addition.
-
The potentiation by VU0364439 is determined by the increase in the glutamate-induced calcium response.
-
The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Signaling Pathway
The potentiation of mGluR4 by VU0364439 enhances the canonical Gi/o signaling pathway, leading to a series of downstream cellular effects.
mGluR4 Downstream Signaling Cascade
-
Glutamate Binding: Glutamate binds to the orthosteric site of the mGluR4 receptor.
-
PAM Potentiation: VU0364439, bound to its allosteric site, enhances the conformational change induced by glutamate binding.
-
G-Protein Activation: The activated mGluR4 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Adenylyl Cyclase Inhibition: The Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effector Modulation: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase (PKA) and modulation of other downstream effectors, ultimately impacting ion channel function and neurotransmitter release.
Signaling Pathway Diagram
Structure-Activity Relationship (SAR)
VU0364439 belongs to a series of 4-(phenylsulfamoyl)phenylacetamide mGluR4 PAMs. The structure-activity relationship studies for this series, as detailed by Engers et al. (2010), have highlighted several key structural features that are crucial for potency and selectivity.
-
Picolinamide Headgroup: The picolinamide moiety is a critical component for the activity of this series.
-
Phenylsulfamoyl Core: The central 4-(phenylsulfamoyl)phenylacetamide scaffold is essential for the observed pharmacological activity.
-
Substitution on the Phenylsulfamoyl Ring: The nature and position of substituents on the phenyl ring of the sulfamoyl group significantly influence potency. For instance, a 2-chloro substitution, as seen in VU0364439, was found to be optimal for high potency.
-
Linker between the Core and Headgroup: The acetamide linker plays a role in correctly positioning the picolinamide headgroup for interaction with the receptor.
Further optimization of this scaffold has led to the development of other potent and selective mGluR4 PAMs, underscoring the importance of this chemical series in the exploration of mGluR4 pharmacology.
Conclusion
VU0364439 is a valuable pharmacological tool for the investigation of mGluR4 function. Its high potency and selectivity make it an excellent probe for elucidating the role of mGluR4 in various physiological and pathological processes. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further studies to fully characterize its selectivity profile and in vivo pharmacokinetics will be beneficial for its application in more complex biological systems.
References
Unveiling the Off-Target Profile of VU0364439: A Technical Guide
For Immediate Release
Nashville, TN – VU0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), has garnered significant interest within the neuroscience research community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the potential off-target effects of VU0364439, offering a comprehensive resource for researchers, scientists, and drug development professionals. The information presented herein is synthesized from the primary scientific literature, focusing on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.
Summary of Off-Target Activity
VU0364439 emerges from a 4-(phenylsulfamoyl)phenylacetamide chemical series and is distinguished by its high potency for the human mGlu4 receptor, with a reported EC50 of 19.8 nM.[1] A critical aspect of its preclinical evaluation is the assessment of its selectivity profile to identify potential off-target interactions that could lead to undesired physiological effects.
A comprehensive selectivity panel was utilized to evaluate the activity of VU0364439 against other metabotropic glutamate receptor subtypes. The data reveals a remarkable degree of selectivity for mGlu4.
| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity (IC50) |
| mGlu1 | > 10 µM | > 10 µM |
| mGlu2 | > 10 µM | > 10 µM |
| mGlu3 | > 10 µM | > 10 µM |
| mGlu5 | > 10 µM | > 10 µM |
| mGlu6 | > 10 µM | > 10 µM |
| mGlu7 | > 10 µM | > 10 µM |
| mGlu8 | > 10 µM | > 10 µM |
Table 1: Selectivity Profile of VU0364439 against mGlu Receptor Subtypes. Data indicates that VU0364439 does not exhibit significant agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 10 µM, highlighting its high selectivity for mGlu4.
Further characterization of VU0364439 revealed its lack of activity at the orthosteric glutamate binding site, confirming its allosteric mechanism of action. This property is crucial as it suggests that VU0364439 modulates mGlu4 receptor activity only in the presence of the endogenous agonist, glutamate, potentially offering a more nuanced and safer therapeutic window compared to orthosteric agonists.
Experimental Protocols
The determination of the pharmacological profile of VU0364439 involved robust and validated experimental methodologies.
Cell Lines and Receptor Expression
Stable cell lines expressing human mGlu4 were utilized for the primary functional assays. For selectivity screening, cell lines individually expressing other human mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, and mGlu8) were employed.
Calcium Mobilization Assay (for mGlu1 and mGlu5)
-
Principle: Group I mGlu receptors (mGlu1 and mGlu5) couple to Gq proteins, leading to an increase in intracellular calcium upon activation.
-
Method:
-
Cells were plated in 96-well plates and grown to confluence.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading was taken.
-
VU0364439 was added at various concentrations, followed by a sub-maximal concentration of glutamate (EC20).
-
Changes in fluorescence, indicative of calcium mobilization, were measured using a fluorescence plate reader.
-
For antagonist activity, cells were pre-incubated with VU0364439 before the addition of a potent agonist.
-
cAMP Inhibition Assay (for mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8)
-
Principle: Group II and III mGlu receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Method:
-
Cells were plated and grown to confluence.
-
Cells were treated with forskolin to stimulate cAMP production.
-
VU0364439 was added at various concentrations in the presence of an EC20 concentration of glutamate.
-
Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
For antagonist activity, cells were pre-incubated with VU0364439 before the addition of a known agonist.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu4 and the general workflow for assessing the off-target effects of VU0364439.
Caption: mGlu4 receptor signaling pathway.
Caption: Workflow for off-target screening.
Conclusion
Based on the available data from its primary characterization, VU0364439 demonstrates a highly selective pharmacological profile for the mGlu4 receptor. Its lack of significant activity at other mGlu receptor subtypes at concentrations up to 10 µM underscores its potential as a precise research tool and a promising starting point for the development of therapeutics with a favorable safety profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of the selectivity of VU0364439 and other novel allosteric modulators. Further screening against a broader panel of unrelated receptors, ion channels, and enzymes would be necessary to provide a more complete picture of its off-target liabilities in a drug development context.
References
In-Depth Technical Guide: Structural and Functional Analysis of VU0364439, a Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional characteristics of VU0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document details its chemical properties, mechanism of action, and the experimental methodologies used for its characterization, offering valuable insights for researchers in neuroscience and drug development.
Core Structural and Chemical Properties
VU0364439 is a small molecule modulator belonging to the class of phenylsulfonamides. Its chemical structure and properties are fundamental to its interaction with the mGluR4 receptor.
| Property | Value |
| IUPAC Name | N-(3-chloro-4-((phenylsulfonyl)amino)phenyl)picolinamide |
| Molecular Formula | C₁₈H₁₄ClN₃O₃S |
| Molecular Weight | 399.84 g/mol |
| EC₅₀ for human mGluR4 | 19.8 nM[1] |
Mechanism of Action: Positive Allosteric Modulation of mGluR4
VU0364439 functions as a positive allosteric modulator (PAM) of the mGluR4 receptor.[1] This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. The binding of VU0364439 to a topographically distinct allosteric site on the receptor increases the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade upon glutamate binding.
Metabotropic glutamate receptors, including mGluR4, are Class C G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. mGluR4 is predominantly expressed in the central nervous system and is involved in the regulation of neurotransmitter release.
The signaling pathway initiated by the activation of mGluR4, and potentiated by VU0364439, typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system makes mGluR4 an attractive therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.
Experimental Protocols
Synthesis of VU0364439
A detailed, step-by-step synthesis protocol for VU0364439 can be found in the primary literature describing its discovery. The general synthetic route involves the coupling of key intermediates.
In Vitro Electrophysiology
To characterize the modulatory effects of VU0364439 on mGluR4 activity, whole-cell patch-clamp electrophysiology is commonly employed in cell lines stably expressing the human mGluR4 receptor (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing human mGluR4 are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed. Cells are held at a holding potential of -70 mV.
-
Drug Application: A baseline response is established by applying a sub-maximal concentration of glutamate (e.g., EC₂₀). Subsequently, VU0364439 is co-applied with glutamate to assess its potentiating effect.
-
Data Analysis: The potentiation by VU0364439 is quantified by measuring the increase in the glutamate-evoked current. Concentration-response curves are generated to determine the EC₅₀ of VU0364439.
In Vivo Behavioral Assays
While VU0364439 itself has been reported to possess less than ideal pharmacokinetic properties for in vivo studies, its characterization has informed the development of other in vivo tool compounds.[1] Preclinical evaluation of mGluR4 PAMs for potential therapeutic applications, such as in Parkinson's disease, often involves rodent models.
Example Rodent Model for Parkinson's Disease:
-
Model Induction: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rodents by stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
Behavioral Testing:
-
Cylinder Test: To assess forelimb use asymmetry.
-
Apomorphine- or Amphetamine-Induced Rotations: To measure the rotational behavior as an index of dopamine receptor supersensitivity or dopamine release, respectively.
-
-
Drug Administration: The test compound (an mGluR4 PAM) is administered systemically (e.g., intraperitoneally).
-
Data Analysis: The effect of the compound on motor deficits is quantified and compared to vehicle-treated control animals.
Structure-Activity Relationship (SAR)
The development of VU0364439 and related compounds has been guided by extensive structure-activity relationship (SAR) studies. These studies have explored how modifications to different parts of the molecule impact its potency and selectivity for mGluR4.
| Molecular Region | SAR Observations |
| Picolinamide Headgroup | Essential for activity. Modifications to the pyridine ring can affect potency. |
| Central Phenyl Ring | Substitution patterns on this ring are critical. The chloro substituent at the 3-position is important. |
| Sulfonamide Linker | The sulfonamide moiety is a key structural feature. |
| Terminal Phenyl Ring | Substitutions on this ring can modulate potency and pharmacokinetic properties. |
Conclusion
VU0364439 is a valuable research tool for studying the function of the mGluR4 receptor. Its high potency and selectivity make it an excellent in vitro probe. While its own pharmacokinetic profile may limit its direct in vivo application, the structural and functional insights gained from its characterization have been instrumental in the development of next-generation mGluR4 PAMs with improved drug-like properties for potential therapeutic use in a range of neurological disorders. Further research focusing on the precise binding interactions of VU0364439 within the allosteric pocket of mGluR4 will continue to inform the rational design of novel modulators.
References
Methodological & Application
Application Notes and Protocols for VU 0364439
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This property makes this compound a valuable tool for studying the physiological roles of mGluR4 and for investigating its therapeutic potential in neurological disorders such as Parkinson's disease.[1] These notes provide detailed protocols for the proper dissolution and handling of this compound for use in in vitro assays.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Source |
| Molecular Weight | 422.29 g/mol | [1][2][3][4] |
| Appearance | Solid powder | [2][5] |
| Purity | ≥98% | [1][2][5] |
| Solubility in DMSO | ≥21.11 mg/mL; ~77 mg/mL | [2][3] |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Ethanol | Insoluble | [2][3] |
| In Vitro EC₅₀ | 19.8 nM (human mGluR4) | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be aliquoted and stored for future use.
Calculations: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 422.29 g/mol = 4.22 mg
Procedure:
-
Weighing: Carefully weigh out 4.22 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C.[2][3][5] Lyophilized powder should also be stored at -20°C.[3][5]
Note on Stability: It is recommended to use freshly prepared solutions. If stored, use within one month to prevent loss of potency.[3] Avoid multiple freeze-thaw cycles.[3]
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by serially diluting the 10 mM stock solution in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤0.5% for most cell lines.[4]
Example: Preparing a 10 µM final concentration in a 1 mL assay volume:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution.
-
Take 1 µL of the 10 mM stock solution.
-
Add it to 99 µL of cell culture medium.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your assay well to achieve the final desired concentration. To get a 10 µM final concentration in 1 mL:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in the assay well.
-
The final DMSO concentration in this example will be 0.1%, which is well-tolerated by most cell lines.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any solvent effects.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow from receiving the compound to its application in an in vitro assay.
Caption: Workflow for preparing this compound solutions.
mGluR4 Signaling Pathway
This compound acts as a PAM at the mGluR4 receptor. This receptor is a member of the Group III metabotropic glutamate receptors, which are coupled to the Gαi/o G-protein. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified mGluR4 signaling pathway.
References
Application Notes and Protocols for VU 0364439 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of VU 0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in various cell culture applications. This compound is a valuable tool for studying the physiological roles of mGluR4 and for the discovery of novel therapeutics targeting this receptor.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-(3-chloro-4-((2-chlorophenyl)sulfamoyl)phenyl)picolinamide | [1] |
| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S | [2] |
| Molecular Weight | 422.29 g/mol | [2] |
| CAS Number | 1246086-78-1 | [2] |
| EC₅₀ (human mGluR4) | 19.8 nM | [1][2][3] |
| Solubility | Soluble in DMSO, insoluble in water and ethanol. | [3] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the mGluR4. This means it does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, glutamate. The mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of glutamate present in the culture medium. Based on its EC₅₀ of 19.8 nM, a concentration range of 1 nM to 10 µM is a good starting point for most applications. A manufacturer suggests initiating in vitro studies with a top concentration of 30 µM followed by 1:3 serial dilutions.[3]
| Application | Recommended Starting Concentration Range | Key Considerations |
| Functional Assays (e.g., Calcium Mobilization, cAMP) | 1 nM - 10 µM | The EC₅₀ was determined in a CHO cell line engineered to express mGluR4 and a chimeric G-protein.[4] Potency may vary in other cell lines. |
| Neuroprotection/Neurotoxicity Assays | 100 nM - 30 µM | Long-term incubation may require lower concentrations to avoid potential off-target effects or cytotoxicity. Empirical determination is crucial. |
| Cell Proliferation/Viability Assays | 100 nM - 30 µM | It is essential to first determine the direct cytotoxic effects of this compound on the cell line of interest. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Calcium Mobilization Assay in mGluR4-Expressing CHO Cells
This protocol is adapted from methods used for the initial characterization of mGluR4 PAMs.[4][5]
Materials:
-
CHO cells stably expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples to the phospholipase C pathway.
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound.
-
Glutamate.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the mGluR4-expressing CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the culture medium from the cell plate and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer. A typical starting concentration is 30 µM with 1:3 serial dilutions.[3]
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀). This concentration needs to be predetermined for the specific cell line.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Program the instrument to first add the this compound dilutions (or vehicle control) to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Subsequently, inject the EC₂₀ concentration of glutamate into the wells.
-
Measure the fluorescence intensity before and after the addition of glutamate. The change in fluorescence indicates the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the potentiation of the glutamate response by this compound.
-
Plot the potentiation against the log of the this compound concentration to determine the EC₅₀.
-
Protocol for Assessing Cytotoxicity of this compound
It is crucial to determine if this compound exhibits any inherent cytotoxicity at the concentrations used in functional assays. A standard MTT or LDH assay can be employed for this purpose.
Materials:
-
Cell line of interest (e.g., a neuronal cell line like SH-SY5Y or primary neurons).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
96-well cell culture plates.
-
Plate reader (spectrophotometer).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A broad concentration range is recommended for the initial assessment (e.g., 10 nM to 100 µM).
-
Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For LDH assay: Collect the cell culture supernatant and measure the LDH activity according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control.
-
Plot the results against the log of the this compound concentration to determine if there is a dose-dependent cytotoxic effect.
-
Stability in Cell Culture Media
Troubleshooting
-
Low or no potentiation in functional assays:
-
Confirm mGluR4 expression in your cell line.
-
Ensure the glutamate concentration is submaximal (EC₂₀).
-
Check the viability of your cells.
-
Verify the integrity of the this compound stock solution.
-
-
High background or variability:
-
Optimize cell seeding density.
-
Ensure proper washing steps during the assay.
-
Check for potential interference of this compound with the assay detection method (e.g., autofluorescence).
-
-
Unexpected cytotoxicity:
-
Lower the concentration of this compound.
-
Reduce the final concentration of DMSO in the culture medium (typically should be ≤ 0.5%).
-
Test a different cell line.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
- 1. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of VU 0364439 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Cognitive impairments are also a significant non-motor symptom of PD.[1] The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor highly expressed in the central nervous system, including the basal ganglia, and plays a crucial role in learning, memory, and motor control.[2][3] VU 0364439 is a highly selective M1 positive allosteric modulator (PAM), a class of compounds that enhance the receptor's response to the endogenous neurotransmitter acetylcholine.[4] While direct studies of this compound in rodent models of Parkinson's disease are not yet available in published literature, its mechanism of action and the known role of M1 receptors in the basal ganglia suggest its potential as a therapeutic agent for both motor and cognitive deficits in PD.
These application notes provide a hypothetical framework for the preclinical evaluation of this compound in a widely used rodent model of Parkinson's disease, the 6-hydroxydopamine (6-OHDA) rat model. The protocols are based on established methodologies for this model and data from structurally and pharmacologically similar M1 PAMs, such as VU 0364572.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from studies evaluating this compound in a 6-OHDA rat model of Parkinson's disease. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: Effect of this compound on Motor Deficits in the Cylinder Test
| Treatment Group | N | Forelimb Use Asymmetry (% Contralateral Touches) |
| Sham + Vehicle | 10 | 48.5 ± 2.1 |
| 6-OHDA + Vehicle | 10 | 15.2 ± 3.5* |
| 6-OHDA + this compound (1 mg/kg) | 10 | 25.8 ± 4.1# |
| 6-OHDA + this compound (3 mg/kg) | 10 | 35.1 ± 3.9# |
| 6-OHDA + this compound (10 mg/kg) | 10 | 42.7 ± 4.5# |
*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to 6-OHDA + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Apomorphine-Induced Rotations
| Treatment Group | N | Net Ipsilateral Rotations / 90 min |
| 6-OHDA + Vehicle | 10 | 450 ± 55 |
| 6-OHDA + this compound (1 mg/kg) | 10 | 380 ± 62 |
| 6-OHDA + this compound (3 mg/kg) | 10 | 250 ± 48 |
| 6-OHDA + this compound (10 mg/kg) | 10 | 150 ± 35 |
*p < 0.05 compared to 6-OHDA + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Cognitive Deficits in the Novel Object Recognition Test
| Treatment Group | N | Discrimination Index |
| Sham + Vehicle | 10 | 0.65 ± 0.05 |
| 6-OHDA + Vehicle | 10 | 0.25 ± 0.08* |
| 6-OHDA + this compound (1 mg/kg) | 10 | 0.40 ± 0.07# |
| 6-OHDA + this compound (3 mg/kg) | 10 | 0.55 ± 0.06# |
| 6-OHDA + this compound (10 mg/kg) | 10 | 0.62 ± 0.05# |
*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to 6-OHDA + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for inducing a Parkinson's-like state in rats using 6-OHDA and for assessing the therapeutic potential of this compound.
Protocol 1: 6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a severe and rapid loss of dopaminergic neurons.[5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Sutures or wound clips
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid). Protect the solution from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target coordinates for the MFB. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface.[6]
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
Protocol 2: Drug Administration
This protocol outlines the administration of this compound. Based on studies with the similar compound VU 0364572, intraperitoneal (i.p.) injection is a viable route.[7]
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the injection volume (typically 1-2 mL/kg for rats).
-
Administration: Administer the appropriate dose of this compound or vehicle via i.p. injection. The timing of administration relative to behavioral testing should be determined in preliminary pharmacokinetic studies, but a 30-60 minute pre-treatment time is a common starting point.
Protocol 3: Behavioral Assessments
-
Cylinder Test: This test assesses forelimb use asymmetry.[1]
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).
-
Videotape the rat for 5-10 minutes.
-
An observer blind to the treatment groups should score the number of times the rat touches the cylinder wall with its left (ipsilateral to the lesion) and right (contralateral) forepaws during rearing.
-
Calculate the percentage of contralateral forelimb touches: (% Contralateral Touches) = (Contralateral Touches / (Ipsilateral + Contralateral Touches)) * 100.
-
-
Apomorphine-Induced Rotation Test: This test measures the rotational behavior induced by a dopamine agonist, which is indicative of the extent of the dopamine lesion.[8]
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Place the rat in a circular arena.
-
Record the number of full (360°) ipsilateral and contralateral rotations for 90 minutes.
-
Calculate the net ipsilateral rotations.
-
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory.[9]
-
Habituation: Habituate the rat to an empty open-field arena for 10 minutes on two consecutive days.
-
Familiarization Phase: On the third day, place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the Discrimination Index: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified M1 receptor signaling pathway.
References
- 1. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0364439 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, VU0364439 does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. These application notes provide a detailed protocol for the administration of VU0364439 to mice for in vivo studies, based on available preclinical research.
Data Presentation
Table 1: In Vivo Administration Parameters for VU0364439 in Mice
| Parameter | Value | Source |
| Compound | VU0364439 | N/A |
| Mouse Strain | C57BL/6J (Recommended) | General Practice |
| Dosage | 10 - 30 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Vehicle | 10% Tween 80 in sterile saline | [1] |
| Injection Volume | 10 mL/kg | General Practice |
Table 2: Reference Pharmacokinetic Data for BQCA (M1 PAM) in Mice
| Parameter | Value | Source |
| Compound | Benzyl quinolone carboxylic acid (BQCA) | [2] |
| Mouse Strain | C57BL/6 | [2] |
| Dosage | 30 mg/kg | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~ 30 minutes | [2] |
| Peak Plasma Concentration (Cmax) | ~ 5 µM | [2] |
| Brain Penetration | Readily crosses the blood-brain barrier | [2] |
Experimental Protocols
Protocol 1: Preparation of VU0364439 Formulation
This protocol describes the preparation of a VU0364439 solution for intraperitoneal administration in mice.
Materials:
-
VU0364439 powder
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of VU0364439 based on the desired dose and the number of animals to be treated. For a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume, you will need 0.25 mg of VU0364439 per mouse.
-
Weigh the calculated amount of VU0364439 powder and place it in a sterile microcentrifuge tube.
-
Prepare a 10% Tween 80 solution in sterile saline. For example, to make 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile saline.
-
Add the appropriate volume of the 10% Tween 80 vehicle to the microcentrifuge tube containing VU0364439 to achieve the desired final concentration.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the prepared formulation at 4°C for short-term use (up to one week). For longer storage, consult the manufacturer's recommendations.
Protocol 2: Intraperitoneal (IP) Administration of VU0364439 to Mice
This protocol details the procedure for administering the prepared VU0364439 solution to mice via intraperitoneal injection.
Materials:
-
Prepared VU0364439 formulation
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Gently handle and restrain the mouse. Proper handling techniques are crucial to minimize stress to the animal.
-
Position the mouse to expose the lower abdominal area. The injection site should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Draw the calculated volume of the VU0364439 solution into the sterile syringe. Ensure there are no air bubbles.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight aspirate can be performed to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions for at least 30 minutes post-injection.
Protocol 3: Behavioral Assessment - Novel Object Recognition (NOR) Test
This protocol describes a common behavioral assay to assess the effects of VU0364439 on recognition memory in mice.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording and analysis software
-
Timer
Procedure:
-
Habituation Phase (Day 1):
-
Place each mouse individually in the empty open field arena for 10 minutes to allow for habituation to the new environment.
-
-
Training/Familiarization Phase (Day 2):
-
Administer VU0364439 (e.g., 10 mg/kg, IP) or vehicle 30 minutes prior to the training session.
-
Place two identical (familiar) objects in the arena at a set distance from the walls and from each other.
-
Place the mouse in the arena, facing away from the objects, and allow it to explore for 10 minutes.
-
Record the time the mouse spends exploring each object (sniffing or touching with the nose).
-
-
Testing Phase (Day 3 - 24 hours after training):
-
Administer VU0364439 or vehicle 30 minutes prior to the testing session.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the VU0364439-treated group and the vehicle-treated group using appropriate statistical tests.
-
Mandatory Visualization
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by Acetylcholine and Potentiated by VU0364439.
Caption: Experimental Workflow for Assessing Cognitive Enhancement by VU0364439 in Mice using the Novel Object Recognition Test.
References
Application Notes and Protocols: VU0364439 in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0364439, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in preclinical schizophrenia research. The following sections detail its mechanism of action, key experimental findings, and protocols for its application in relevant assays.
Introduction and Mechanism of Action
VU0364439 is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. In the context of schizophrenia research, it has been investigated for its potential to ameliorate cognitive deficits, a core symptom of the disorder that is poorly addressed by current antipsychotic medications. As a PAM, VU0364439 does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism of action offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists, as it preserves the natural temporal and spatial patterns of neurotransmission.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine and potentiation by VU0364439, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.
Assessing the In Vivo Efficacy of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators
Application Notes and Protocols for Preclinical Research
Introduction
Selective activation of the M1 muscarinic acetylcholine receptor through positive allosteric modulation presents a promising therapeutic strategy for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Positive Allosteric Modulators (PAMs) offer a nuanced approach to enhancing receptor function by binding to a site distinct from the orthosteric site for acetylcholine, thereby potentiating the effect of the endogenous ligand. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vivo efficacy of M1 PAMs, with a general framework applicable to novel compounds like VU0364439.
Note: As of the latest literature review, specific in vivo efficacy data for VU0364439 is not publicly available. The following protocols and data presentation formats are based on established methodologies for assessing the in vivo efficacy of other well-characterized M1 PAMs, such as VU0486846 and VU0453595. These examples serve as a robust template for the evaluation of new chemical entities targeting the M1 receptor.
Data Presentation: Efficacy of M1 PAMs in Cognitive Deficit Models
The following tables summarize hypothetical quantitative data from in vivo studies on M1 PAMs, designed to provide a clear and structured comparison of their efficacy in rodent models of cognitive impairment.
Table 1: Efficacy of M1 PAMs in the Novel Object Recognition (NOR) Test in a Scopolamine-Induced Amnesia Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | n | Discrimination Index (Mean ± SEM) | % Reversal of Scopolamine-Induced Deficit |
| Vehicle + Vehicle | - | 12 | 0.45 ± 0.05 | - |
| Scopolamine + Vehicle | 1 | 12 | 0.05 ± 0.03 | 0% |
| Scopolamine + M1 PAM (e.g., VU0486846) | 3 | 12 | 0.20 ± 0.04 | 37.5% |
| Scopolamine + M1 PAM (e.g., VU0486846) | 10 | 12 | 0.35 ± 0.05 | 75% |
| Scopolamine + M1 PAM (e.g., VU0486846) | 30 | 12 | 0.42 ± 0.06 | 92.5% |
Table 2: Efficacy of M1 PAMs in the Morris Water Maze (MWM) Test in a Scopolamine-Induced Spatial Memory Impairment Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Escape Latency (Day 5, Mean ± SEM, s) | Time in Target Quadrant (Probe Trial, Mean ± SEM, s) |
| Vehicle + Vehicle | - | 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| Scopolamine + Vehicle | 1 | 10 | 45.8 ± 3.5 | 10.1 ± 1.5 |
| Scopolamine + M1 PAM (e.g., VU0453595) | 10 | 10 | 30.5 ± 2.9 | 16.8 ± 1.9 |
| Scopolamine + M1 PAM (e.g., VU0453595) | 30 | 10 | 20.1 ± 2.2 | 22.3 ± 2.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by M1 PAMs and a typical experimental workflow for in vivo efficacy assessment.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of M1 PAMs in rodent models of cognitive impairment.
Protocol 1: Novel Object Recognition (NOR) Test in Mice
Objective: To assess short-term recognition memory.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm), made of non-reflective material.
-
Two sets of identical objects (e.g., plastic blocks, metal cubes) that are of similar size but differ in shape and texture. The objects should be heavy enough that the mice cannot displace them.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
-
Scopolamine hydrochloride.
-
Test compound (M1 PAM) and vehicle.
-
Male C57BL/6J mice (8-10 weeks old).
Procedure:
-
Habituation (Day 1):
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Place each mouse individually into the empty open-field arena and allow it to explore freely for 10 minutes.
-
Return the mouse to its home cage.
-
-
Training/Familiarization (Day 2):
-
Administer the vehicle or M1 PAM (e.g., 3, 10, 30 mg/kg, i.p.) 30 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes after the test compound.
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar (A) and one novel (B) object.
-
Place the mouse back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Compare the DI across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Morris Water Maze (MWM) Test in Rats
Objective: To assess hippocampus-dependent spatial learning and memory.
Materials:
-
Circular pool (e.g., 150 cm in diameter, 60 cm high), filled with water (20-22°C) made opaque with non-toxic white paint.
-
Escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent visual cues placed around the pool.
-
Video tracking system.
-
Scopolamine hydrochloride.
-
Test compound (M1 PAM) and vehicle.
-
Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Acclimation and Pre-training (Day 1-2):
-
Handle the rats for a few days before the experiment.
-
On Day 1, allow each rat a 60-second free swim in the pool without the platform.
-
On Day 2, conduct a visible platform test where the platform is marked with a visible cue. This is to assess for any visual or motor deficits.
-
-
Acquisition Training (Days 3-7):
-
The pool is conceptually divided into four quadrants (NE, NW, SE, SW). The hidden platform is placed in the center of one quadrant (the target quadrant) and remains there throughout the acquisition phase.
-
Administer the vehicle or M1 PAM (e.g., 10, 30 mg/kg, p.o.) 60 minutes before each training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before each session.
-
Each day consists of 4 trials per rat. For each trial, the rat is placed in the water facing the wall at one of the four starting positions (N, S, E, W) in a quasi-random order.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, gently guide it to the platform.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 8):
-
Remove the platform from the pool.
-
Administer the compounds as in the acquisition phase.
-
Place the rat in the quadrant opposite to the target quadrant and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the rat crosses the former platform location.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between groups using a one-way ANOVA.
Protocol 3: Assessment of Potential Cholinergic Side Effects
Objective: To evaluate the potential for M1 PAMs to induce adverse cholinergic effects.
Materials:
-
Male C57BL/6J mice.
-
Test compound (M1 PAM) and vehicle.
-
Observation cages.
Procedure:
-
Dose-Response Assessment:
-
Administer increasing doses of the M1 PAM (e.g., 10, 30, 100 mg/kg, i.p.) to different groups of mice.
-
Observe the mice continuously for the first hour and then at regular intervals for up to 4 hours post-dosing.
-
-
Observation Parameters:
-
Record the incidence and severity of cholinergic signs, which may include:
-
Salivation
-
Lacrimation
-
Urination
-
Defecation
-
Tremors
-
Hypothermia
-
Seizures
-
-
Data Analysis:
-
Quantify the number of animals in each dose group exhibiting each sign.
-
Determine the dose at which adverse effects are observed and compare this to the efficacious doses identified in the cognitive assays to establish a therapeutic window.
Application Notes and Protocols: VU0364439 and Related mGluR5 Modulators for Studying Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2] Positive allosteric modulators (PAMs) of mGluR5 are valuable research tools as they do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.[1] This allows for the potentiation of synaptic events in a more physiologically relevant manner.
This document provides detailed application notes and protocols for the use of mGluR5 PAMs in studying synaptic plasticity, with a focus on Long-Term Potentiation (LTP). While the query specified VU0364439, the most comprehensive data in the public domain pertains to the structurally related and well-characterized mGluR5 PAM, VU-29 . The data and protocols presented here are based on VU-29 as a representative tool compound for this class of molecules.
Mechanism of Action
VU-29 and similar compounds act as positive allosteric modulators of the mGluR5 receptor.[3][4] They bind to a site on the receptor distinct from the glutamate binding site, causing a conformational change that increases the receptor's affinity for glutamate and/or enhances the efficacy of G-protein coupling upon agonist binding.[1]
mGluR5 is a Gq-coupled receptor. Its activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium release and activate Protein Kinase C (PKC), respectively.[5] This signaling cascade can modulate the activity of other key synaptic proteins, including NMDA receptors, thereby influencing the threshold for inducing synaptic plasticity.[2][6]
Data Presentation: Effects on Synaptic Plasticity
The following tables summarize the quantitative data for the mGluR5 PAM VU-29 from electrophysiological and biochemical assays.
Table 1: Pharmacological Profile of VU-29
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| EC₅₀ | 9 nM | Rat mGluR5 | [3][4] |
| Kᵢ | 244 nM | Rat mGluR5 | [3] |
| Selectivity | EC₅₀ > 500 nM for mGluR1, mGluR2 | Rat mGluRs |[3] |
Table 2: Electrophysiological Effects of VU-29 on Hippocampal LTP
| Preparation | Synapse | Concentration | Stimulation Protocol | Result | Reference |
|---|---|---|---|---|---|
| Rat Hippocampal Slices | Schaffer Collateral-CA1 | 500 nM | Threshold Theta-Burst Stimulation (TBS) | Facilitated robust LTP (152 ± 8% of baseline) | [6] |
| Rat Hippocampal Slices | Schaffer Collateral-CA1 | 500 nM | Baseline Synaptic Transmission | No effect on baseline fEPSP slope | [6] |
| Rat Hippocampal Slices | Schaffer Collateral-CA1 | 1 µM | Paired-Pulse Low Frequency Stimulation | Significantly enhanced mGluR-dependent LTD |[6] |
Experimental Protocols
This section provides a detailed protocol for investigating the effect of an mGluR5 PAM on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Objective: To determine if an mGluR5 PAM (e.g., VU-29) can facilitate the induction of LTP using a sub-maximal, threshold stimulation protocol.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old).
-
Solutions:
-
Sucrose-based Dissection Buffer (ice-cold, 95% O₂/5% CO₂):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (room temp, 95% O₂/5% CO₂):
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2 mM
-
-
-
Test Compound: VU-29 stock solution (e.g., 10 mM in DMSO), diluted in aCSF to a final working concentration (e.g., 500 nM).
-
Equipment: Vibratome, recording chamber, perfusion system, amplifier, digitizer, stimulating and recording electrodes, computer with acquisition software.
Protocol Workflow
Detailed Methodologies
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-based dissection buffer.
-
Rapidly decapitate, remove the brain, and dissect the hippocampus in the same ice-cold buffer.
-
Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface chamber containing oxygenated aCSF. Allow slices to recover for 30 minutes at 32-34°C, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 mL/min.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline by delivering single pulses at 0.05 Hz for at least 20-30 minutes. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
-
Drug Application and LTP Induction:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the mGluR5 PAM (e.g., 500 nM VU-29).
-
Allow the slice to incubate in the drug solution for 20-30 minutes, continuing to record baseline responses.[6]
-
Induce LTP using a threshold theta-burst stimulation (TBS) protocol. A typical threshold protocol might consist of a single train of 5-10 bursts, where each burst contains 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[6][7] This protocol should produce only a small, non-lasting potentiation in control slices.[6]
-
-
Post-Induction Recording and Analysis:
-
Immediately following TBS, resume baseline stimulation (0.05 Hz) and record for at least 60 minutes.
-
For analysis, measure the slope of the fEPSP. Normalize the slope of each fEPSP to the average slope recorded during the pre-induction baseline period.
-
Compare the degree of potentiation (e.g., the average fEPSP slope from 50-60 minutes post-TBS) between control slices (vehicle only) and slices treated with the mGluR5 PAM.
-
Disclaimer: This document is intended for research purposes only. All procedures involving animals must be approved by an institutional animal care and use committee (IACUC). The concentrations and protocols provided are based on published literature and may require optimization for specific experimental conditions.
References
- 1. rcsb.org [rcsb.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Hippocampal slice preparation for electrophysiology [protocols.io]
- 6. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Behavioral Studies of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the behavioral evaluation of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The primary focus is on assessing the cognitive-enhancing properties and potential adverse effects, such as seizure liability, of these compounds.
Note on VU0364439: Initial searches for behavioral data on VU0364439 as an M1 PAM have revealed that this compound is primarily characterized as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).[1] Furthermore, it has been reported to possess pharmacokinetic properties that are not ideal for in vivo studies, which likely explains the scarcity of behavioral data for this specific compound.[1] Therefore, the following protocols are presented as a general framework for evaluating a hypothetical or novel M1 PAM, consistent with the intended therapeutic target of the original query.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal excitability and synaptic plasticity, particularly in brain regions associated with learning and memory. Its activation by acetylcholine (ACh) initiates a signaling cascade that modulates various cellular processes. M1 PAMs do not directly activate the receptor but enhance the binding and/or efficacy of the endogenous ligand, ACh.
Below is a diagram illustrating the canonical M1 receptor signaling pathway.
Experimental Protocols
Cognitive Enhancement: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Objective: To evaluate the efficacy of an M1 PAM in enhancing recognition memory.
Animal Model: Adult male C57BL/6J mice (8-12 weeks old) are commonly used.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
A set of three-dimensional objects of similar size but distinct shapes and textures. The objects should be heavy enough that the mice cannot displace them.
Experimental Workflow:
Detailed Protocol:
-
Habituation (Day 1):
-
Allow mice to acclimate to the testing room for at least 1 hour before the start of the experiment.
-
Place each mouse individually into the empty open-field arena for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Training/Familiarization (Day 2):
-
Administer the M1 PAM or vehicle to the mice at a predetermined time before the training session (e.g., 30-60 minutes, depending on the compound's pharmacokinetics).
-
Place two identical objects in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a 2 cm distance.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly between each mouse.
-
-
Testing (Day 3):
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations as in the training phase.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Clean the arena and objects thoroughly between each mouse.
-
Data Presentation and Analysis:
The primary measure is the Discrimination Index (DI) , calculated as:
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A positive DI indicates that the mouse spent more time with the novel object, suggesting it remembers the familiar one. An increase in the DI in the M1 PAM-treated group compared to the vehicle group suggests cognitive enhancement.
| Treatment Group | Dose (mg/kg, i.p.) | n | Time Exploring Novel Object (s) ± SEM | Time Exploring Familiar Object (s) ± SEM | Discrimination Index (DI) ± SEM |
| Vehicle | - | 12 | 45.3 ± 3.1 | 48.1 ± 2.9 | -0.03 ± 0.05 |
| M1 PAM | 1 | 12 | 62.5 ± 4.5 | 35.2 ± 3.8 | 0.28 ± 0.06 |
| M1 PAM | 3 | 12 | 75.8 ± 5.2 | 28.9 ± 3.1 | 0.45 ± 0.07 |
| M1 PAM | 10 | 12 | 78.1 ± 4.9 | 25.4 ± 2.7 | 0.51 ± 0.06 |
| Hypothetical data representing a dose-dependent improvement in recognition memory. Statistical analysis would typically involve ANOVA followed by post-hoc tests. *p < 0.05, *p < 0.01 compared to vehicle. |
Adverse Effect Profiling: Seizure Liability Assessment
A critical concern for compounds that enhance cholinergic neurotransmission is the potential to induce seizures. This protocol provides a method for assessing the pro-convulsive potential of an M1 PAM.
Objective: To determine the dose at which an M1 PAM induces seizure-like behaviors in mice.
Animal Model: Adult male Swiss Webster mice are often used due to their sensitivity to chemically induced seizures.
Experimental Workflow:
Detailed Protocol:
-
Acclimation:
-
Allow mice to acclimate to the testing room and individual observation chambers for at least 1 hour before dosing.
-
-
Drug Administration:
-
Administer the M1 PAM or vehicle via the intended clinical route (e.g., intraperitoneal, oral gavage).
-
A dose-escalation design is typically used, with separate groups of animals for each dose level. Doses should span a wide range to identify a potential therapeutic window.
-
-
Behavioral Observation:
-
Immediately after dosing, place each mouse in an individual observation chamber.
-
Observe the mice continuously for the first hour and then at regular intervals for up to 4 hours.
-
Score seizure activity using a modified Racine scale:
-
Stage 0: No behavioral change.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Data Presentation and Analysis:
The primary endpoints are the incidence of seizures at each dose and the maximum seizure score observed.
| Treatment Group | Dose (mg/kg, i.p.) | n | Incidence of Seizures (%) | Mean Maximum Racine Score ± SEM |
| Vehicle | - | 10 | 0 | 0.0 ± 0.0 |
| M1 PAM | 10 | 10 | 0 | 0.0 ± 0.0 |
| M1 PAM | 30 | 10 | 20 | 0.5 ± 0.2 |
| M1 PAM | 100 | 10 | 80 | 3.2 ± 0.5 |
| M1 PAM | 300 | 10 | 100 | 4.8 ± 0.2** |
| Hypothetical data illustrating a dose-dependent increase in seizure liability. Statistical analysis would involve Fisher's exact test for incidence and a non-parametric test (e.g., Kruskal-Wallis) for seizure scores. *p < 0.05, *p < 0.01 compared to vehicle. |
References
Application Notes and Protocols for VU 0364439 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0364439 has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The development of selective PAMs for mGluR4, such as this compound, is of significant interest for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel mGluR4 PAMs. These assays allow for the rapid screening of large compound libraries to identify molecules that modulate receptor activity. This document provides detailed application notes and protocols for the use of this compound in relevant HTS assays, focusing on a functional cell-based calcium mobilization assay, which is a common method for screening GPCRs that couple to Gαi/o, like mGluR4, when co-expressed with a promiscuous G-protein.
Data Presentation
The following table summarizes the quantitative data for this compound, a key reference compound in HTS assays for mGluR4.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | mGluR4 | Calcium Mobilization | EC50 | 19.8 nM[1] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
The mGluR4 is coupled to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). For HTS purposes, mGluR4 can be co-expressed with a promiscuous G-protein, such as Gα16, which couples the receptor to the phospholipase C (PLC) pathway. This allows for the measurement of receptor activation via a calcium flux assay.
References
Troubleshooting & Optimization
Navigating VU 0364439: A Technical Guide to Solubility and Experimental Success
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center designed to address the solubility challenges of VU 0364439 and ensure seamless experimental workflows. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a PAM, it does not activate the receptor on its own. Instead, it binds to a distinct site on the mGluR4 receptor, enhancing the receptor's response to its natural ligand, glutamate.[2] This potentiation of glutamate signaling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[2]
Q2: What are the known solubility characteristics of this compound?
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
| Ethanol | ~1-30 mg/mL |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble |
Note: These values are estimations and should be confirmed experimentally.
Q3: Can this compound be used for in vivo studies?
Due to having less than ideal pharmacokinetic properties, this compound is primarily recommended for in vitro applications.[1] Its characteristics may present challenges for achieving desired exposure and efficacy in living organisms.
Troubleshooting Guide: Tackling Precipitation
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common challenge. This is often due to the significant drop in solubility when moving from a high-concentration organic stock solution to an aqueous environment.
Problem 1: Immediate precipitation upon adding this compound stock solution to aqueous media.
| Cause | Solution |
| Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Pre-warm the aqueous media to 37°C before adding the compound. 2. Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even distribution. 3. Use a lower concentration stock solution to minimize the solvent-to-aqueous ratio. |
| High Final Concentration: The desired final concentration exceeds the solubility limit of this compound in the aqueous medium. | 1. Lower the final concentration of this compound in your experiment if possible. 2. Perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation. |
Problem 2: Precipitation occurs over time after the initial successful dilution.
| Cause | Solution |
| Temperature Fluctuation: The compound may be less soluble at the incubation temperature (e.g., 37°C) compared to room temperature. | Visually inspect your plates or tubes for precipitation before and during the experiment. If precipitation is observed, consider lowering the working concentration. |
| Interaction with Media Components: Components in the cell culture media, such as salts or proteins, may interact with this compound over time, leading to precipitation. | 1. Prepare fresh media for each experiment. 2. If the problem persists, consider using a simpler, serum-free medium for initial solubility tests to identify potential problematic components. |
| pH Shift: Changes in the pH of the media during incubation can affect the solubility of the compound. | Ensure your incubator's CO₂ levels are stable to maintain the pH of the bicarbonate-buffered media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 344.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.44 mg of the compound.
-
Weigh the compound: Carefully weigh out 3.44 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To achieve a final concentration of 10 µM this compound in a final volume of 10 mL of cell culture media, with a final DMSO concentration of 0.1%.
Procedure:
-
Pre-warm the media: Place the required volume of cell culture media in a 37°C water bath.
-
Prepare an intermediate dilution (optional but recommended): To minimize solvent shock, first dilute the 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution.
-
Add to final volume: While gently swirling the pre-warmed 10 mL of cell culture media, add 10 µL of the 1 mM intermediate solution (or 1 µL of the 10 mM stock solution) drop-wise.
-
Mix thoroughly: Gently mix the final solution by inverting the tube or swirling the flask.
-
Final concentrations: This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the recommended experimental workflow.
References
Technical Support Center: Improving the In Vivo Bioavailability of VU0364439
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with VU0364439 in vivo, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). While a valuable tool for in vitro studies, its utility in vivo is often hampered by poor pharmacokinetic properties, primarily low aqueous solubility, which leads to low and variable oral bioavailability.
This guide offers a systematic approach to identifying the root cause of poor in vivo performance and provides detailed protocols for various formulation and administration strategies to enhance the systemic exposure of VU0364439.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of VU0364439 after oral administration in our animal models. What is the likely cause?
A1: The most probable cause for low and variable oral bioavailability of VU0364439 is its poor aqueous solubility. The compound is reported to be insoluble in water and ethanol, with only slight solubility in a DMSO:PBS mixture.[1][2] For effective oral absorption, a compound must first dissolve in the gastrointestinal fluids before it can permeate the intestinal wall and enter systemic circulation. Poor solubility leads to a low dissolution rate, which becomes the rate-limiting step for absorption, resulting in minimal and erratic drug levels in the blood.
Q2: What are the initial steps we should take to troubleshoot the poor in vivo exposure of VU0364439?
Q3: What formulation strategies can we employ to improve the oral bioavailability of VU0364439?
A3: Several formulation strategies can be explored to overcome the solubility challenge. These can be broadly categorized as:
-
Co-solvent and Surfactant-based Formulations: These are often the simplest approaches to enhance solubility.
-
Complexation with Cyclodextrins: This involves encapsulating the drug molecule within a cyclodextrin to increase its aqueous solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can improve solubility and may also enhance absorption via the lymphatic system, potentially bypassing first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, its solubility and dissolution rate can be significantly increased.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
The choice of strategy will depend on the specific properties of VU0364439 and the experimental context.
Q4: Can we bypass the oral route of administration to improve the systemic exposure of VU0364439?
A4: Yes, alternative routes of administration that avoid the gastrointestinal tract and first-pass metabolism in the liver can significantly improve bioavailability. For a compound like VU0364439, which is intended for CNS targets, the following routes are worth considering:
-
Sublingual Administration: Allows for direct absorption into the systemic circulation through the sublingual mucosa, bypassing the GI tract and first-pass effect.[1]
-
Intranasal Administration: This route can provide rapid absorption and direct nose-to-brain delivery, which is particularly advantageous for CNS-targeted drugs.[2][3]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Low Oral Bioavailability
This guide provides a step-by-step approach to diagnosing and addressing the poor oral bioavailability of VU0364439.
Step 1: Physicochemical Characterization (Recommended)
While published data is limited, it is highly recommended to characterize your specific batch of VU0364439.
| Property | Experimental Method | Importance |
| Aqueous Solubility | Shake-flask method in buffers of different pH (e.g., 1.2, 6.8) | Confirms the primary reason for low bioavailability. |
| LogP / LogD | Shake-flask or HPLC method | Indicates the lipophilicity of the compound, which influences permeability and formulation design. |
| In Vitro Metabolic Stability | Incubation with liver microsomes or hepatocytes | Determines the extent of first-pass metabolism, which can also contribute to low bioavailability. |
Step 2: Formulation Development
Based on the known poor aqueous solubility, the following formulation strategies can be tested.
Objective: To prepare a simple solution-based formulation to enhance the solubility of VU0364439 for oral gavage.
Materials:
-
VU0364439
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Polysorbate 80 (Tween® 80)
-
Deionized water
Procedure:
-
Prepare a vehicle by mixing PEG 400, PG, and Polysorbate 80 in a desired ratio (e.g., 40:10:10 v/v/v).
-
Slowly add the weighed amount of VU0364439 to the vehicle while vortexing or stirring.
-
Gently warm the mixture (to no more than 40°C) if necessary to aid dissolution, ensuring the compound is stable at this temperature.
-
Once fully dissolved, add deionized water dropwise to the desired final concentration, while continuously stirring.
-
Visually inspect the final formulation for clarity and the absence of precipitation. Prepare fresh on the day of the experiment.
Objective: To prepare an inclusion complex of VU0364439 with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
VU0364439
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Slowly add VU0364439 to the HP-β-CD solution while stirring continuously at room temperature. A molar ratio of 1:2 (VU0364439:HP-β-CD) is a good starting point.
-
Continue stirring the mixture for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
The powder can be reconstituted in water for oral administration.
Objective: To determine and compare the pharmacokinetic profiles of different VU0364439 formulations.
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old).
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the prepared VU0364439 formulation (e.g., co-solvent, cyclodextrin complex, or a simple suspension in 0.5% methylcellulose as a control) via oral gavage at a specific dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
To determine absolute bioavailability, a separate group of animals should be administered VU0364439 intravenously.
-
Analyze the plasma samples for VU0364439 concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Alternative Routes of Administration
If formulation strategies for oral delivery do not yield sufficient exposure, consider the following alternative routes.
Objective: To administer VU0364439 sublingually to bypass first-pass metabolism.
Materials:
-
VU0364439 formulated in a small volume of a suitable vehicle (e.g., a solution in PEG 400 or a cyclodextrin complex).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Micropipette.
Procedure:
-
Anesthetize the mouse.
-
Carefully place the mouse on its back.
-
Gently open the mouse's mouth and lift the tongue.
-
Using a micropipette, apply a small volume (e.g., 5-10 µL) of the drug formulation under the tongue.
-
Maintain the mouse in this position for a few minutes to allow for absorption.
Objective: To deliver VU0364439 directly to the systemic circulation and potentially the CNS, bypassing the gastrointestinal tract.
Materials:
-
VU0364439 formulated in a solution compatible with nasal administration (e.g., saline with a small amount of co-solvent).
-
Micropipette with a fine tip.
Procedure:
-
Gently restrain the mouse.
-
Tilt the mouse's head back slightly.
-
Administer a small drop (e.g., 2-5 µL) of the formulation into one nostril.
-
Allow the mouse to inhale the drop.
-
Repeat with the other nostril if desired.
-
For detailed guidance on handling and dosing without anesthesia for chronic studies, refer to established protocols.[2][4]
Data Presentation
Table 1: Physicochemical Properties of VU0364439
| Property | Value | Source |
| Molecular Weight | 422.29 g/mol | [5][6] |
| Chemical Formula | C18H13Cl2N3O3S | [5][6] |
| Solubility in DMSO | Up to 100 mM (42.23 mg/mL) | [5] |
| Solubility in DMF | 3 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [1] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Table 2: Comparison of Potential Formulation Strategies for VU0364439
| Formulation Strategy | Advantages | Disadvantages |
| Co-solvent/Surfactant | Simple to prepare, suitable for initial screening. | Potential for drug precipitation upon dilution in the GI tract. |
| Cyclodextrin Complex | Significantly increases aqueous solubility, can be lyophilized into a stable powder. | May not be suitable for very high doses due to the amount of cyclodextrin required. |
| Lipid-Based Systems | Can enhance solubility and absorption, may bypass first-pass metabolism. | More complex to formulate and characterize. |
| Amorphous Solid Dispersion | Can lead to a significant increase in dissolution rate and solubility. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability (recrystallization). |
| Nanoparticles | Increases surface area for dissolution, can be tailored for targeted delivery. | More complex manufacturing process, potential for particle aggregation. |
Visualizations
Caption: Workflow for troubleshooting and improving the in vivo bioavailability of VU0364439.
Caption: Comparison of oral versus alternative administration routes for VU0364439.
References
troubleshooting inconsistent results with VU 0364439
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing VU 0364439, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site. This modulation leads to a potentiation of the intracellular signaling cascade initiated by glutamate binding.
Q2: What is the reported potency (EC50) of this compound?
A2: The half-maximal effective concentration (EC50) for this compound at the human mGluR4 receptor is reported to be 19.8 nM.[1][2][3]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is stable enough for shipping at ambient temperatures.
Q4: In what solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to assay conditions. This section provides a structured approach to troubleshooting common issues.
Problem 1: Little to No Compound Activity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored properly at -20°C. Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Verify calculations for serial dilutions. Ensure the final concentration in the assay is within the expected effective range (starting from low nanomolar). |
| Solubility Issues | Although soluble in DMSO, precipitation can occur in aqueous assay buffers. Visually inspect for any precipitate after adding the compound to the assay medium. Consider using a carrier solvent or vortexing thoroughly. |
| Cell Health and Density | Confirm that the cells used in the assay are healthy and within the optimal passage number. Ensure consistent cell seeding density across all wells, as this can affect the magnitude of the response. |
| Assay Conditions | Optimize the concentration of the orthosteric agonist (e.g., glutamate) used to stimulate the receptor. The potentiation by a PAM is dependent on the presence of an agonist. Ensure the incubation time with this compound is sufficient for it to bind to the receptor. |
Problem 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions and additions to microplates. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution in the wells. |
| Edge Effects in Microplates | Be mindful of "edge effects" in microplates, where wells on the perimeter can behave differently due to temperature and evaporation gradients. If observed, avoid using the outer wells for critical measurements. |
| Reagent Inconsistency | Use reagents from the same lot for a given set of experiments to minimize variability. |
Problem 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
A common challenge with mGluR4 PAMs is observing high potency in cellular assays but a lack of effect in animal models. This is often attributed to poor central nervous system (CNS) penetration.
| Possible Cause | Troubleshooting Step |
| Low Blood-Brain Barrier (BBB) Permeability | The physicochemical properties of the compound may limit its ability to cross the BBB. |
| Active Efflux from the Brain | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively remove it from the brain. |
| Rapid Metabolism | The compound might be quickly metabolized in the liver or at the BBB, reducing the concentration that reaches the brain. |
| High Plasma Protein Binding | Strong binding to plasma proteins can limit the amount of free compound available to cross the BBB. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IUPAC Name | N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide | [3] |
| Molecular Formula | C18H13Cl2N3O3S | |
| Molecular Weight | 422.28 g/mol | |
| EC50 (human mGluR4) | 19.8 nM | [1][2][3] |
| Solubility | Soluble in DMSO | |
| Storage | Long-term: -20°C; Short-term: 4°C |
Experimental Protocols
Calcium Mobilization Assay for mGluR4 Potentiation
This protocol is adapted from a standard method for assessing the activity of mGluR4 PAMs in a recombinant cell line.
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
- Plate the cells in black-walled, clear-bottom 384-well plates at a density of 20,000-30,000 cells per well.
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
3. Calcium Assay Procedure:
- On the day of the assay, remove the culture medium from the cell plates.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
- After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Measure the baseline fluorescence for a short period.
- Add a sub-maximal concentration (EC20) of glutamate to all wells and continue to measure the fluorescence signal for several minutes to capture the calcium flux.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well.
- Normalize the data to the response of a positive control (e.g., a high concentration of a known mGluR4 PAM) or express it as a percentage of the maximal glutamate response.
- Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway of mGluR4
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M1 Muscarinic Receptor PAMs for Animal Studies
Disclaimer: The compound VU 0364439 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) and possesses pharmacokinetic properties that may not be ideal for in vivo studies. This guide assumes the user is interested in positive allosteric modulators of the M1 muscarinic acetylcholine receptor , which are widely used in animal studies for cognitive enhancement. We will focus on representative M1 PAMs, such as VU0486846 and BQCA , for which extensive in vivo data are available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for M1 muscarinic receptor PAMs?
A1: M1 muscarinic acetylcholine receptors are G-protein coupled receptors predominantly found in the central nervous system, especially in the cortex and hippocampus, which are key areas for cognition.[1][2][3] M1 PAMs do not activate the receptor directly. Instead, they bind to an allosteric site on the M1 receptor, a location distinct from the binding site of the endogenous ligand, acetylcholine (ACh).[4][5] This binding enhances the receptor's response to ACh, maintaining the natural spatial and temporal patterns of cholinergic signaling.[5] This is considered advantageous over direct agonists, as it may reduce the adverse effects associated with prolonged receptor activation. The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1]
Q2: What are the typical effective dose ranges for M1 PAMs in rodents?
A2: The effective dose can vary significantly based on the specific compound, the animal model (mouse vs. rat), the route of administration, and the experimental endpoint. For cognitive enhancement, doses for compounds like VU0453595 have been effective in the 10 - 30 mg/kg range when administered intraperitoneally (i.p.) in mice.[6] For other M1 PAMs, doses between 3 - 10 mg/kg administered orally (p.o.) have shown efficacy in rats.[6] It is crucial to perform a dose-response study for any new compound or experimental paradigm.
Q3: How should I formulate an M1 PAM for in vivo administration?
A3: The formulation vehicle depends on the compound's solubility and the intended route of administration. Common vehicles used in published studies include:
-
10% Tween 80 in saline: Used for intraperitoneal (i.p.) injections.[7]
-
20% hydroxypropyl-β-cyclodextrin (HPβCD) in water: A common vehicle for improving the solubility of compounds for both oral (p.o.) and intravenous (i.v.) administration.[6] It is essential to test the vehicle alone as a control in your experiments to ensure it does not have any confounding effects on the outcome measures.
Q4: What are the potential side effects of M1 PAMs in animal studies?
A4: A key advantage of M1 PAMs is their selectivity, which generally leads to fewer side effects than non-selective muscarinic agonists.[5] However, excessive activation of the M1 receptor can still lead to adverse effects. Some potent M1 PAMs that also possess agonist activity (ago-PAMs) have been shown to induce behavioral convulsions or seizures in mice at high doses (e.g., 30-100 mg/kg).[7][8] Compounds with a "pure PAM" profile, like VU0486846, are specifically designed to avoid this liability and have been shown to be free of such effects even at high brain exposures.[9][10] It is always recommended to conduct preliminary safety and tolerability studies.
Troubleshooting Guide
Q: I am observing high variability in the behavioral responses of my animals. What could be the cause?
A: High variability is a common issue in behavioral neuroscience. Consider the following factors:
-
Drug Administration: Ensure consistent and accurate dosing. For oral gavage, confirm the compound was delivered to the stomach and not the lungs. For i.p. injections, ensure the injection is in the peritoneal cavity and not subcutaneous or into an organ.
-
Pharmacokinetics: The time between drug administration and behavioral testing is critical. The peak plasma and brain concentrations should align with the testing window. Run a pilot pharmacokinetic study if this data is not available for your specific compound and animal model.
-
Animal Handling and Stress: Excessive handling or environmental stress can significantly impact behavior. Ensure all animals are properly habituated to the testing environment and handled consistently by all experimenters.[6]
-
Environmental Factors: Factors such as lighting, noise, and time of day for testing can influence rodent behavior. Standardize these conditions across all experimental groups.
Q: My M1 PAM is difficult to dissolve in the recommended vehicle. What can I do?
A: Solubility can be a significant challenge. Here are a few steps to troubleshoot this issue:
-
Sonication: Use a bath or probe sonicator to aid in dissolving the compound. Be careful to avoid overheating the solution, which could degrade the compound.
-
Gentle Warming: Gently warming the vehicle (e.g., to 37°C) can sometimes improve solubility. Always check the compound's stability at higher temperatures.
-
pH Adjustment: The solubility of many compounds is pH-dependent. A slight adjustment of the vehicle's pH may improve solubility. However, ensure the final pH is physiologically compatible for the chosen route of administration.
-
Alternative Vehicles: If the above methods fail, you may need to explore other vehicle options. Consult with a formulation scientist or review literature for similar compounds. Common alternatives include solutions containing small percentages of DMSO or PEG400, but these must be used with caution due to potential toxicity.
Q: The cognitive-enhancing effects of the M1 PAM are not as robust as expected from the literature. Why might this be?
A: Several factors can contribute to lower-than-expected efficacy:
-
Dosage: The optimal dose may differ in your specific animal strain or supplier compared to those used in published studies. A full dose-response curve is essential.
-
Brain Penetration: Efficacy in CNS-related tasks depends on the compound reaching its target in the brain. The unbound brain-to-plasma concentration ratio (Kp,uu) is a key indicator of CNS penetration.[6] If this value is low, even high plasma concentrations may not translate to sufficient target engagement in the brain. For example, VU0486846 was specifically developed to have a favorable DMPK profile and CNS penetration.[9]
-
Behavioral Paradigm: The sensitivity of the behavioral assay is crucial. Ensure the task is not too easy (ceiling effect) or too difficult (floor effect) for the animals, as this can mask the effects of the compound.
-
Animal Model: The choice of animal model is important. Some models of cognitive impairment (e.g., age-related or pharmacologically-induced deficits) may be more responsive to M1 PAMs than others.[11][12]
Data Presentation: Quantitative Summary
Table 1: In Vivo Pharmacokinetic Parameters of VU0486846 in Rat
This table summarizes the pharmacokinetic profile of the M1 PAM VU0486846 following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
| Parameter | IV Administration | PO Administration | Reference |
| Dose | 0.2-0.25 mg/kg | N/A | [9] |
| Clearance (CLp) | 89 mL/min/kg | N/A | [9] |
| Half-life (t½) | 1.2 hours | N/A | [9] |
| Volume of Distribution (Vss) | 1.8 L/kg | N/A | [9] |
| Oral Bioavailability (%F) | N/A | 95.9% | [9] |
| Unbound Fraction (Plasma, fu) | 0.11 | 0.11 | [9] |
| Unbound Fraction (Brain, fu) | 0.03 | 0.03 | [9] |
Table 2: Recommended Starting Doses for M1 PAMs in Rodent Behavioral Models
This table provides general guidance on starting doses for in vivo efficacy studies. These should be optimized for each specific compound and experimental setup.
| Compound Class | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference |
| M1 PAM (e.g., VU0453595) | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits (Novel Object Recognition) | [6][7] |
| M1 PAM (e.g., VU0467319) | Rat | p.o. | 3 - 10 | Improvement in cognitive performance | [6] |
| M1 Ago-PAM (e.g., PF-06764427) | Mouse | i.p. | 30 - 60 | Induction of behavioral convulsions | [8] |
Experimental Protocols
Protocol: Novel Object Recognition (NOR) Task for Assessing Cognitive Enhancement
This protocol is designed to evaluate the efficacy of an M1 PAM in improving recognition memory in mice.[6]
1. Materials:
-
Test compound (M1 PAM) and vehicle
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm), uniformly lit
-
Two sets of identical objects (e.g., small glass bottles, metal cubes) - one set for familiarization, one novel object for testing. Objects should be heavy enough that mice cannot move them.
-
Video tracking software for automated scoring
2. Procedure:
-
Phase 1: Habituation (3 days)
-
Handle each mouse for 5 minutes daily to acclimate them to the experimenter.
-
On each of the 3 days, place each mouse into the empty open field arena for 10 minutes to allow for exploration and habituation to the environment.
-
-
Phase 2: Dosing (Day 4)
-
Prepare the M1 PAM formulation and vehicle control.
-
Administer the compound or vehicle via the chosen route (e.g., i.p. injection). A typical pre-treatment time is 30-60 minutes before the training phase, but this should be optimized based on the compound's pharmacokinetics.
-
-
Phase 3: Training (Familiarization) (Day 4)
-
Place two identical objects (Object A1 and A2) in opposite corners of the arena.
-
Place a mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to explore the arena and objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Return the mouse to its home cage. Clean the arena and objects with 70% ethanol between each animal to remove olfactory cues.
-
-
Phase 4: Testing (Day 4 or 5)
-
The inter-trial interval (ITI) between training and testing can vary (e.g., 1 hour to 24 hours) depending on the desired memory challenge.
-
Replace one of the familiar objects with a novel object (Object B). The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the mouse back into the arena.
-
Allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
3. Data Analysis:
-
Calculate the total exploration time for each phase to ensure sufficient interaction with the objects.
-
Calculate a Discrimination Index (DI) for the testing phase:
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)
-
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Compare the DI between the vehicle-treated group and the M1 PAM-treated group using an appropriate statistical test (e.g., t-test or ANOVA). An increase in the DI in the drug-treated group suggests cognitive enhancement.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for a Rodent Pharmacokinetic (PK) Study.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Receptor, Muscarinic M1 - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BQCA - Wikipedia [en.wikipedia.org]
- 5. M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
potential toxicity of VU 0364439 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals using VU 0364439. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, with a focus on addressing the potential for toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. Its primary use is as a research tool for in vitro studies of mGluR4 signaling and function.
Q2: Is there any published data on the toxicity of this compound at high concentrations?
A thorough review of the available scientific literature, including the primary publication describing its synthesis and initial characterization, did not yield specific quantitative data on the cytotoxicity of this compound at high concentrations. Therefore, it is crucial for researchers to determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions.
Q3: What are the potential off-target effects of this compound?
While this compound is reported to be a selective mGluR4 PAM, like any small molecule, it has the potential for off-target effects, especially at high concentrations. These effects are cell-type and concentration-dependent. It is recommended to include appropriate controls in your experiments to assess any potential off-target activities.
Q4: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For long-term storage, the solid compound and DMSO stock solutions should be stored at -20°C or lower.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell death or poor cell health observed after treatment with this compound. | Compound cytotoxicity: The concentration of this compound used may be too high for the specific cell line. | Perform a dose-response experiment to determine the cytotoxic concentration range. A recommended protocol is provided below. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Compound precipitation: this compound may precipitate out of solution at high concentrations in aqueous media, leading to inconsistent results and potential physical stress on cells. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the concentration or using a different formulation approach if possible. | |
| Inconsistent or unexpected experimental results. | Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to confounding results. | Lower the concentration of this compound to a range where it is expected to be selective for mGluR4. If possible, use a structurally unrelated mGluR4 PAM as a control to confirm that the observed effects are specific to mGluR4 modulation. |
| Compound degradation: The compound may not be stable under the experimental conditions (e.g., prolonged incubation at 37°C). | Minimize the exposure of the compound to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT or resazurin-based)
This protocol provides a general framework for determining the concentration-dependent toxicity of this compound in a specific cell line.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound
- Dimethyl sulfoxide (DMSO)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., MTT, resazurin)
- Solubilization buffer (for MTT assay)
- Plate reader (spectrophotometer or fluorometer)
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. From this stock, prepare a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Include wells with untreated cells as a positive control for viability.
- Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
- Cell Viability Measurement:
- For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
- For resazurin-based assays: Add the resazurin reagent to each well and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
- Data Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: mGluR4 signaling pathway with this compound modulation.
Caption: Experimental workflow for assessing cytotoxicity.
how to prevent VU 0364439 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of VU 0364439 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO, for example, at a concentration of 10 mM.
Q2: How should I store this compound solutions for long-term use?
A2: For long-term storage, DMSO stock solutions of this compound should be aliquoted into smaller volumes and stored at -20°C.[2] This practice helps to prevent degradation that can occur with repeated freeze-thaw cycles.
Q3: What is the shelf life of this compound in solution?
A3: When stored properly at -20°C, solutions of this compound should be used within one month to avoid loss of potency.[2] The lyophilized powder is stable for up to 36 months when stored desiccated at -20°C.[2]
Q4: Is this compound stable in aqueous solutions?
Q5: Can I prepare a working solution of this compound in my cell culture medium or assay buffer?
A5: Yes, you can prepare working solutions by diluting the DMSO stock solution into your aqueous experimental buffer. However, it is recommended to prepare these working solutions fresh for each experiment to minimize potential degradation. Due to the limited stability of similar compounds in aqueous environments, prolonged storage of diluted aqueous solutions is not advised.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected potency in assays. | Compound degradation in the stock solution. | - Ensure the DMSO stock solution is stored at -20°C and has not been subjected to multiple freeze-thaw cycles. - Prepare a fresh stock solution from lyophilized powder if the current stock is old or has been stored improperly. |
| Compound precipitation in the aqueous assay buffer. | - Visually inspect the working solution for any signs of precipitation. - Consider the final DMSO concentration in your assay. High concentrations of the compound diluted from a DMSO stock can sometimes lead to precipitation in aqueous buffers. - It may be necessary to optimize the final DMSO concentration to ensure solubility while minimizing effects on the assay. | |
| Degradation in the aqueous assay buffer. | - Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. - Evaluate the pH of your assay buffer. For compounds susceptible to hydrolysis, maintaining a stable and appropriate pH is critical. The optimal pH for this compound stability has not been published, so it may be necessary to test a range of pH values if you suspect pH-dependent degradation. | |
| Variability between experiments. | Inconsistent solution preparation. | - Standardize your solution preparation protocol. Ensure the same solvent, storage conditions, and dilution procedures are used for every experiment. - Always use high-purity solvents and reagents. |
| Light-induced degradation. | - While pyridinecarboxamides are generally more stable to UV-vis light than some other chemical classes, it is good practice to protect solutions from prolonged exposure to direct light. Store solutions in amber vials or cover them with aluminum foil. |
Compound Properties and Handling Summary
| Property | Value/Recommendation | Reference |
| Molecular Formula | C18H13Cl2N3O3S | [1] |
| Molecular Weight | 422.29 g/mol | [1] |
| CAS Number | 1246086-78-1 | [1] |
| Recommended Solvent | DMSO | [1][2] |
| Maximum Solubility in DMSO | 42.23 mg/mL (100 mM) | [1] |
| Lyophilized Storage | -20°C, desiccated | [2] |
| Solution Storage | -20°C, aliquoted | [2] |
| Solution Shelf Life | Use within 1 month at -20°C | [2] |
Visual Guides
Signaling Pathway of mGluR4 Positive Allosteric Modulators (PAMs)
Caption: Signaling pathway of mGluR4 activation enhanced by a PAM.
Experimental Workflow for Preparing this compound Solutions
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of VU0364439
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the poor cell permeability of the investigational compound VU0364439. The following information is designed to assist in identifying the underlying issues and exploring potential strategies for improvement.
Troubleshooting Guide
This guide addresses common issues encountered when working with compounds exhibiting low cell permeability, using VU0364439 as a case study.
Q1: My experimental results suggest VU0364439 has low efficacy in cell-based assays, but it is potent in biochemical assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between a biochemical assay and a cell-based assay is a strong indicator of poor cell permeability. To confirm this, it is recommended to perform a direct assessment of VU0364439's ability to cross a cell membrane.
Q2: How can I experimentally determine the cell permeability of VU0364439?
A2: Several in vitro assays can be used to quantify cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or MDCK permeability assays.[1][2] These methods will provide an apparent permeability coefficient (Papp), which is a quantitative measure of permeability.
Q3: My PAMPA results indicate low passive diffusion for VU0364439. What are my next steps?
A3: Low PAMPA permeability suggests that the compound's physicochemical properties are not optimal for passive diffusion across the lipid bilayer. Strategies to consider include:
-
Chemical Modification: Synthesize analogs of VU0364439 with altered physicochemical properties. Key parameters to modify include lipophilicity (logP/logD), hydrogen bond donors and acceptors, and polar surface area (PSA).
-
Formulation Strategies: For in vitro studies, using formulation vehicles or solubilizing agents might enhance the compound's availability to the cells.
Q4: Caco-2 assay results show a high efflux ratio for VU0364439. What does this imply?
A4: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that VU0364439 is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[3] These transporters actively pump the compound out of the cell, reducing its intracellular concentration. To confirm this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors.
Q5: What are some general strategies to improve the cell permeability of a compound like VU0364439?
A5: Improving cell permeability often involves a multi-pronged approach:
-
Increase Lipophilicity: Increasing the lipophilicity of a molecule can enhance its ability to partition into the lipid membrane.[4] This can be achieved by adding non-polar functional groups. However, a balance must be maintained, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.[4]
-
Reduce Polar Surface Area (PSA): A lower PSA is generally correlated with better cell permeability. This can be achieved by masking polar functional groups.
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to transiently mask polar functional groups that hinder membrane permeation.
-
Use of Permeability Enhancers: Certain excipients can transiently increase membrane permeability.[5][6] However, their use in a therapeutic context needs careful evaluation for potential toxicity.
Frequently Asked Questions (FAQs)
Q: What is a good target Papp value for a CNS-active compound?
A: For CNS-active compounds, a Papp value > 15 x 10⁻⁶ cm/s in a Caco-2 assay is generally considered indicative of good blood-brain barrier penetration.
Q: Are there any computational tools to predict the permeability of my compounds?
A: Yes, numerous in silico models are available to predict physicochemical properties and permeability. These tools can be valuable for prioritizing the synthesis of new analogs.
Q: Can I use a different cell line for permeability assessment?
A: Yes, besides Caco-2 cells, MDCK (Madin-Darby canine kidney) cells are also commonly used.[2] The choice of cell line may depend on the specific transporters you wish to investigate.
Data Presentation
The following tables present hypothetical data for VU0364439 and a series of its analogs, illustrating how modifications can impact key parameters related to cell permeability.
Table 1: Physicochemical Properties and Permeability of VU0364439 and Analogs
| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | PAMPA Papp (x 10⁻⁶ cm/s) |
| VU0364439 | 450.5 | 2.1 | 110.3 | 0.8 |
| Analog 1 | 464.6 | 2.8 | 95.1 | 3.5 |
| Analog 2 | 436.4 | 1.5 | 125.7 | 0.5 |
| Analog 3 | 478.6 | 3.5 | 105.2 | 6.2 |
Table 2: Caco-2 Permeability Data for VU0364439 and Analogs
| Compound | Papp A-B (x 10⁻⁶ cm/s) | Papp B-A (x 10⁻⁶ cm/s) | Efflux Ratio |
| VU0364439 | 1.2 | 8.4 | 7.0 |
| Analog 1 | 4.1 | 5.3 | 1.3 |
| Analog 3 | 7.5 | 8.1 | 1.1 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
-
Materials: 96-well filter plates with a PVDF membrane, 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test compound, and a plate reader.
-
Methodology:
-
Coat the filter membrane of the 96-well filter plate with the phosphatidylcholine solution and allow the solvent to evaporate.
-
Add the test compound solution in PBS to the donor wells of the filter plate.
-
Add fresh PBS to the acceptor wells of the 96-well acceptor plate.
-
Place the filter plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)[1]
-
2. Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.
-
Materials: Caco-2 cells, cell culture medium, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), test compound, and an analytical instrument for concentration measurement.[1]
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A-B) permeability assessment, add the test compound to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the acceptor compartment and replace with fresh HBSS.
-
For the basolateral to apical (B-A) permeability assessment, add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
Determine the concentration of the compound in the collected samples.
-
Calculate the Papp values for both directions.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU-Series M1 PAMs
Important Note on Compound Identity: The compound specified, VU0364439, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with a reported EC50 of approximately 19.8 nM.[1][2][3][4] It is not an M1 muscarinic acetylcholine receptor modulator.
This guide has been developed to address the core request for information on minimizing off-target binding for a selective M1 muscarinic PAM. We will use the well-characterized and highly selective M1 PAM, VU0453595 , as a representative example to provide relevant troubleshooting advice, protocols, and data. VU0453595 is known for its high selectivity for the M1 receptor with minimal to no off-target activity observed in broad screening panels.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected phenotype in my cellular assay when using VU0453595. Could this be due to an off-target effect?
A1: While VU0453595 is reported to be highly selective with no significant off-target activity, unexpected phenotypes can arise.[5][6] Before concluding an off-target effect, consider these possibilities:
-
On-Target M1 Over-Activation: As a PAM, VU0453595 enhances the signal of endogenous acetylcholine (ACh).[7] High concentrations of the PAM, especially in systems with high levels of endogenous ACh or high M1 receptor expression, could lead to excessive M1 signaling, causing unexpected cellular responses.
-
Cell Line Specificity: The expression profile of receptors and signaling proteins can vary between cell lines. Your specific cell model may have a unique sensitivity to M1 activation.
-
Experimental Conditions: Factors like compound concentration, incubation time, and assay buffer composition can influence results.
We recommend running concentration-response curves and using appropriate controls to verify that the effect is M1-dependent (see Troubleshooting Guide).
Q2: How can I confirm that the activity I'm measuring is specifically through the M1 receptor?
A2: To confirm M1-specific activity, you should employ orthogonal approaches:
-
Use an M1 Antagonist: Pre-treatment with a selective M1 orthosteric antagonist should block the effect of VU0453595 and acetylcholine.
-
Use a Structurally Different M1 PAM: Replicating the effect with a structurally unrelated M1 PAM can help confirm the phenotype is due to M1 modulation and not a unique chemical property of VU0453595.
-
Use M1 Knockdown/Knockout Cells: The most definitive way is to use genetic approaches. The effect of VU0453595 should be absent in cells where the M1 receptor (CHRM1 gene) has been knocked down (siRNA) or knocked out (CRISPR).[5]
Q3: What is the recommended concentration range for using VU0453595 in cell-based assays?
A3: The optimal concentration depends on your specific assay and the concentration of the orthosteric agonist (e.g., ACh) present. As a starting point, perform a full concentration-response curve for VU0453595 in the presence of a fixed, sub-maximal (EC20-EC50) concentration of acetylcholine. This will determine the EC50 of the PAM's potentiation effect. Using concentrations at or near the EC50 is recommended to maximize the on-target window and minimize the potential for any uncharacterized off-target effects at higher concentrations.
Q4: Can VU0453595 activate the M1 receptor on its own?
A4: VU0453595 is characterized as a "pure" PAM, meaning it has little to no intrinsic agonist activity on its own.[7] It requires the presence of an orthosteric agonist like acetylcholine to potentiate M1 receptor signaling. If you observe activity in the absence of an exogenously applied agonist, it may be due to the presence of endogenous acetylcholine in your cell culture medium (e.g., from serum).
Troubleshooting Guides
Issue: Inconsistent or No Potentiation Observed
| Possible Cause | Troubleshooting Step |
| Low Endogenous Agonist: | Your assay system may lack sufficient endogenous acetylcholine for the PAM to potentiate. Add a low, fixed concentration of an agonist (e.g., ACh, carbachol) at its EC20 value. |
| Receptor Desensitization: | Prolonged or high-concentration exposure to agonists can cause receptor desensitization. Reduce incubation times and use the lowest effective concentrations of both agonist and PAM. |
| Compound Solubility/Stability: | Ensure VU0453595 is fully dissolved in DMSO and that the final DMSO concentration in your assay is consistent and low (<0.1%). Check for precipitation in aqueous buffers. |
| Cell Health: | Poor cell viability or high passage number can lead to altered receptor expression and signaling. Ensure cells are healthy and within their recommended passage range. |
Issue: Suspected Off-Target or Non-Specific Effect
| Possible Cause | Troubleshooting Step |
| High Compound Concentration: | At high concentrations, even selective compounds can bind to lower-affinity off-targets. Use the lowest concentration of VU0453595 that gives a robust on-target effect. |
| Assay Interference: | The compound may interfere with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition). Run a counter-screen with parental cells not expressing the M1 receptor to check for assay artifacts. |
| Unconfirmed On-Target Effect: | The observed effect may not be M1-mediated. Follow the steps in FAQ Q2 to rigorously confirm M1-dependency using antagonists and/or genetic knockout. |
Quantitative Data: Selectivity Profile of VU0453595
VU0453595 demonstrates high selectivity for the human M1 receptor over other muscarinic subtypes. The table below summarizes typical data, illustrating its potentiation effect at M1 with minimal to no activity at M2-M5.
| Target | Assay Type | Agonist | VU0453595 Activity (EC50) | Selectivity vs. M1 |
| Human M1 | Ca2+ Mobilization | Acetylcholine (EC20) | ~180 nM | - |
| Human M2 | Functional Assay | Acetylcholine (EC20) | > 30 µM | > 167-fold |
| Human M3 | Ca2+ Mobilization | Acetylcholine (EC20) | > 30 µM | > 167-fold |
| Human M4 | Functional Assay | Acetylcholine (EC20) | > 30 µM | > 167-fold |
| Human M5 | Ca2+ Mobilization | Acetylcholine (EC20) | > 30 µM | > 167-fold |
| Data are representative and compiled from published literature. Actual values may vary based on specific experimental conditions. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 PAM Activity
This functional assay measures the potentiation of agonist-induced intracellular calcium release in cells expressing the M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6) with a probenecid solution.
-
VU0453595 stock solution (10 mM in DMSO).
-
Acetylcholine (ACh) stock solution (10 mM in water).
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed M1-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye-loading solution in Assay Buffer according to the manufacturer's instructions, including probenecid to prevent dye extrusion.
-
Remove culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Plate Preparation: Prepare a plate containing serial dilutions of VU0453595 in Assay Buffer at 4x the final desired concentration. Prepare a separate agonist plate containing ACh at 4x its pre-determined EC80 concentration.
-
Assay Execution: a. Place the cell plate and compound plates into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add the VU0453595 dilutions to the cell plate and incubate for 3-15 minutes. This step measures any direct agonist activity. d. Add the ACh solution to the cell plate to stimulate the receptor. e. Continue recording the fluorescence signal for 60-120 seconds.
-
Data Analysis: Calculate the peak fluorescence response after agonist addition. Normalize the data as a percentage of the response with the agonist alone. Plot the normalized response against the concentration of VU0453595 to determine the PAM EC50 value.
Protocol 2: Radioligand Binding Assay for Allosteric Cooperativity
This assay determines if VU0453595 affects the binding affinity of an orthosteric radioligand to the M1 receptor.
Materials:
-
Membrane preparations from cells expressing the M1 receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a muscarinic antagonist.
-
Non-specific control: Atropine (10 µM).
-
VU0453595 and Acetylcholine stock solutions.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up reactions in triplicate containing:
-
Binding Buffer.
-
A fixed, low concentration of [³H]-NMS (near its Kd).
-
Increasing concentrations of "cold" acetylcholine.
-
Perform the above titration in the absence and presence of a fixed concentration of VU0453595 (e.g., 1 µM).
-
-
Initiate Reaction: Add the M1 membrane preparation (~10-20 µg protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³H]-NMS against the concentration of acetylcholine. A leftward shift of the competition curve in the presence of VU0453595 indicates positive binding cooperativity (i.e., the PAM increases the affinity of the orthosteric ligand).
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. VU 0364439 - MedChem Express [bioscience.co.uk]
- 3. 404 | BioChemPartner [m.biochempartner.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
interpreting unexpected data from VU 0364439 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the mGluR4 positive allosteric modulator (PAM), VU0364439.
Frequently Asked Questions (FAQs)
Q1: What is VU0364439 and what is its primary mechanism of action?
VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. Its primary mechanism is to bind to an allosteric site on the mGluR4 receptor, which leads to a potentiation of the receptor's signaling cascade upon glutamate binding.[3]
Q2: I am observing lower than expected potency (higher EC50) for VU0364439 in my cell-based assays. What are the potential causes?
Several factors could contribute to a lower than expected potency of VU0364439. These can range from issues with compound solubility and stability to specific characteristics of the experimental system. It is also important to consider that the reported in vitro EC50 of 19.8 nM for human mGluR4 is highly dependent on the specific assay conditions.[1]
Q3: Are there known off-target effects or non-specific activities of VU0364439 that could explain my unexpected results?
While VU0364439 is reported to be a selective mGluR4 PAM, it is crucial to consider potential off-target effects in any experiment.[4] Unexpected results could arise from interactions with other receptors or signaling pathways, especially at higher concentrations. For instance, some mGluR4 PAMs have been shown to have activity at other mGlu receptors or even unrelated GPCRs.[5][6]
Q4: My in vivo experiments with VU0364439 are not showing the expected efficacy. What could be the reason?
In vivo efficacy can be influenced by a multitude of factors beyond the compound's intrinsic potency. One of the primary challenges with some mGluR4 PAMs has been poor central nervous system (CNS) penetration, limiting their utility in brain-related studies.[2] Additionally, pharmacokinetic properties, such as metabolic stability, can significantly impact the compound's exposure and, consequently, its efficacy.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of VU0364439 in In Vitro Assays
If you are observing inconsistent or a complete lack of activity with VU0364439, consider the following troubleshooting steps:
1. Verify Compound Integrity and Handling:
-
Solubility: VU0364439 has limited aqueous solubility.[7] It is soluble in organic solvents like DMSO and dimethyl formamide at approximately 3 mg/ml.[7] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.[7] The solubility in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.16 mg/ml.[7]
-
Storage: Stock solutions in DMSO should be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[7][8]
-
Solution Preparation: Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability or receptor function.
2. Assess Experimental System:
-
Cell Line and Receptor Expression: Confirm the expression and functionality of the mGluR4 receptor in your chosen cell line. Low receptor expression levels can lead to a diminished response.
-
Glutamate Concentration: As a PAM, VU0364439 requires the presence of an orthosteric agonist like glutamate to exert its effect. The concentration of glutamate used will significantly influence the observed potency of the PAM. An EC20 concentration of glutamate is often used to assess PAM activity.
3. Review Assay Protocol:
-
Incubation Times: Ensure sufficient incubation time for the compound to reach its target and elicit a response.
-
Detection Method: The choice of readout (e.g., cAMP measurement, calcium flux) can influence the results. Some mGluR4 PAMs have been shown to exhibit biased signaling, preferentially activating one downstream pathway over another.[9][10]
Data on VU0364439 Solubility
| Solvent | Approximate Solubility | Reference |
| DMSO | 3 mg/mL | [7] |
| Dimethyl formamide | 3 mg/mL | [7] |
| 1:5 DMSO:PBS (pH 7.2) | 0.16 mg/mL | [7] |
| Ethanol | Insoluble | [8] |
| Water | Insoluble | [8] |
Experimental Protocol: In Vitro Assessment of mGluR4 PAM Activity using a cAMP Assay
This protocol outlines a general procedure for measuring the effect of VU0364439 on forskolin-stimulated cAMP levels in a recombinant cell line expressing mGluR4.
-
Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing human mGluR4 in a 96-well plate at a suitable density.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media or a suitable assay buffer.
-
Prepare a solution of VU0364439 at various concentrations in the assay buffer containing a fixed, sub-maximal (EC20) concentration of glutamate. Also, prepare a vehicle control.
-
Add the compound solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of VU0364439.
-
Determine the EC50 value, which is the concentration of VU0364439 that produces 50% of the maximal potentiation of the glutamate response.
-
Visualizing Experimental Workflows and Signaling Pathways
mGluR4 Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the mGluR4 receptor.
Troubleshooting Workflow for Unexpected In Vitro Results
Caption: A logical workflow for troubleshooting unexpected in vitro data.
Experimental Workflow for Assessing a Novel mGluR4 PAM
Caption: A typical workflow for the characterization of a novel mGluR4 PAM.
References
- 1. VU 0364439 | CAS 1246086-78-1 | VU0364439 | Tocris Bioscience [tocris.com]
- 2. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Allosteric modulation of metabotropic glutamate receptor 4 activates IDO1-dependent, immunoregulatory signaling in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VU 0364439 and Other mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM) VU 0364439 with other notable mGluR4 PAMs, including ADX88178 and Foliglurax. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to mGluR4 PAMs
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission.[1] Activation of mGluR4 by its endogenous ligand, glutamate, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately results in the dampening of neurotransmitter release. Consequently, mGluR4 has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease.
Positive allosteric modulators (PAMs) represent a sophisticated approach to enhancing mGluR4 activity. Unlike orthosteric agonists that directly bind to and activate the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to glutamate. This mechanism offers several potential advantages, including greater selectivity and a more nuanced modulation of receptor function.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound, ADX88178, and Foliglurax at human and rat mGluR4, as well as their activity at other mGluR subtypes. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.
| Compound | Target | EC50 (human) | EC50 (rat) | Selectivity Profile |
| This compound | mGluR4 | 19.8 nM[2] | Not specified | Potent PAM of mGluR4.[2] |
| ADX88178 | mGluR4 | 4 nM[3] | 9 nM[4] | Highly selective for mGluR4 with minimal activities at other mGluRs.[4] |
| Foliglurax | mGluR4 | 79 nM[5] | Not specified | Over 15-fold selective for mGluR4 over mGluR6, 110-fold over mGluR7, and 50-fold over mGluR8. No effect on NMDA, AMPA, kainate, group I or group II mGluRs.[5] |
| VU0155041 | mGluR4 | 798 nM[5][6] | 693 nM[5][6] | Selective over other mGluRs.[7] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of mGluR4 PAMs is often evaluated in rodent models of neurological disorders, particularly Parkinson's disease. One of the most common models is the haloperidol-induced catalepsy model in rats. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state characterized by immobility and rigidity, mimicking some of the motor symptoms of Parkinson's disease. The ability of a test compound to reverse this catalepsy is indicative of its potential anti-parkinsonian effects.
| Compound | Animal Model | Effect |
| VU0155041 | Haloperidol-induced catalepsy in rats | Reverses catalepsy.[5] |
| ADX88178 | Haloperidol-induced catalepsy in rats | Reverses catalepsy.[8] |
| Foliglurax | Rodent models of PD motor symptoms | Demonstrates significant antiparkinsonian activity.[5] |
Pharmacokinetic Properties
The pharmacokinetic profile of a compound determines its absorption, distribution, metabolism, and excretion (ADME) within an organism, which is critical for its efficacy and safety. Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and the ability to penetrate the blood-brain barrier to reach its target in the central nervous system.
While a direct side-by-side comparison of all pharmacokinetic parameters for these compounds is not available from a single study, the following table summarizes the available information.
| Compound | Key Pharmacokinetic Features |
| This compound | Information on in vivo pharmacokinetics is limited in the reviewed literature. |
| ADX88178 | Orally bioavailable and brain-penetrant.[3][8] Associated with high bioavailability and results in cerebrospinal fluid exposure of >50-fold the in vitro EC50 value in rats.[4] |
| Foliglurax | Brain-penetrant and orally bioavailable.[5] It has been advanced into clinical testing in Parkinson's disease patients.[7] |
| VU0155041 | Active in in vivo models of Parkinson's disease following intracerebroventricular (i.c.v.) administration.[6] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical mGluR4 signaling pathway and a typical experimental workflow for evaluating mGluR4 PAMs.
Caption: Simplified mGluR4 signaling pathway.
Caption: General experimental workflow for mGluR4 PAMs.
Experimental Protocols
In Vitro Potency and Selectivity: Fluorescence-Based Calcium Flux Assay
This assay is commonly used to determine the potency and selectivity of mGluR4 PAMs.
-
Cell Culture: CHO or HEK293 cells stably co-expressing the human or rat mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGluR4.
-
Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader. An increase in the fluorescence signal in the presence of the test compound compared to glutamate alone indicates PAM activity.
-
Data Analysis: The data are normalized and plotted as concentration-response curves to calculate the EC50 value of the PAM. Selectivity is determined by performing the same assay on cell lines expressing other mGluR subtypes.
In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats
This model assesses the potential anti-parkinsonian effects of mGluR4 PAMs.
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Drug Administration:
-
Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.[9][11] A common method is the bar test:
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group. A significant reduction in the descent latency by the test compound compared to the vehicle-treated group indicates a reversal of catalepsy.
Conclusion
This compound, ADX88178, and Foliglurax are all potent and selective mGluR4 PAMs that have demonstrated efficacy in preclinical models of Parkinson's disease. ADX88178 exhibits the highest potency in vitro. Foliglurax has advanced to clinical trials, providing valuable translational data. This compound and the related compound VU0155041 have been instrumental as research tools for elucidating the therapeutic potential of mGluR4 modulation. The choice of compound will depend on the specific research question, with considerations for potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the continued investigation of these and other novel mGluR4 PAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 7. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to VU 0364439 and VU 0155041: Efficacy as mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4): VU 0364439 and VU 0155041. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and VU 0155041 are selective PAMs of mGluR4, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease. While both compounds enhance the receptor's response to its endogenous ligand, glutamate, they exhibit distinct profiles in terms of potency and in vivo applicability.
This compound stands out for its exceptional in vitro potency, with reported EC50 values in the low nanomolar range, making it one of the most potent mGluR4 PAMs described to date. However, its utility as an in vivo tool is limited by suboptimal pharmacokinetic properties.
VU 0155041 , while less potent than this compound in vitro, has demonstrated significant efficacy in preclinical in vivo models of Parkinson's disease. This compound also exhibits partial agonist activity at the mGluR4 receptor.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and VU 0155041 based on available in vitro and in vivo studies.
Table 1: In Vitro Potency at mGluR4
| Compound | Assay Type | Species | EC50 | Reference |
| This compound | Functional High-Throughput Screen | Human | 19.8 nM | [1] |
| VU 0155041 | Thallium Flux Assay | Human | 798 nM | [2] |
| Thallium Flux Assay | Rat | 693 nM | [2] | |
| Agonist Activity | - | 2.5 µM | [3] |
Table 2: In Vivo Efficacy and Properties
| Compound | Animal Model | Effect | Key Findings | Reference |
| This compound | - | Not reported due to poor pharmacokinetics | Possesses less than ideal pharmacokinetic properties, preventing its use as an in vivo tool. | [1] |
| VU 0155041 | Rodent models of Parkinson's Disease | Anti-Parkinsonian action | Active in in vivo models of Parkinson's disease following intracerebroventricular (i.c.v.) administration. | [2][4] |
| Rodent models of neuropathic pain | Reduction of allodynia | Demonstrates efficacy in reducing neuropathic pain. | [4] | |
| Rodent models of opioid addiction | Counteracts effects of opioid addiction | Shows potential in mitigating the effects of opioid addiction. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Potency Assessment: Forskolin-Induced cAMP Production Assay
This assay is a common method to determine the potency of mGluR4 PAMs by measuring the inhibition of adenylyl cyclase activity.
-
Cell Culture: CHO cells stably expressing human mGluR4 and a chimeric G-protein (Gqi5) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Compound Preparation: Test compounds (this compound or VU 0155041) are prepared in a suitable vehicle (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with a buffer containing the test compound and a sub-maximal concentration of glutamate (e.g., EC20).
-
Forskolin, an activator of adenylyl cyclase, is added to stimulate cAMP production.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are plotted, and the EC50 values are calculated using non-linear regression.[5]
In Vivo Efficacy Assessment: Rodent Models of Parkinson's Disease
The efficacy of VU 0155041 has been evaluated in rodent models that mimic the motor deficits of Parkinson's disease.
-
Animal Models:
-
6-hydroxydopamine (6-OHDA)-lesioned rat model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle to deplete dopamine and induce parkinsonian motor deficits.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: Systemic administration of MPTP, which is converted to the dopaminergic neurotoxin MPP+, leading to the loss of dopamine neurons.
-
-
Drug Administration: VU 0155041 is administered to the animals, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Motor function is assessed using a battery of behavioral tests, including:
-
Rotational behavior: In 6-OHDA-lesioned rats, the number of rotations induced by a dopamine agonist (e.g., apomorphine) is counted. A reduction in rotations indicates an anti-parkinsonian effect.
-
Cylinder test: Assesses forelimb akinesia by measuring the spontaneous use of the impaired forelimb for postural support.
-
Rotarod test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.
-
-
Data Analysis: Behavioral data are analyzed statistically to compare the performance of drug-treated animals with vehicle-treated controls.
Signaling Pathways and Visualizations
Activation of the mGluR4 receptor by glutamate, potentiated by PAMs like this compound and VU 0155041, initiates downstream signaling cascades. The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, non-canonical signaling pathways have also been described.
Canonical mGluR4 Signaling Pathway
Canonical mGluR4 Signaling Pathway. This diagram illustrates the Gi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and reduced cAMP production.
Non-Canonical mGluR4 Signaling Pathways
Recent studies have suggested that mGluR4 can also signal through pathways independent of cAMP modulation, involving Phospholipase C (PLC) and Protein Kinase C (PKC), as well as a Gi-independent pathway involving PI3K, Src, and IDO1 in certain cell types.
Non-Canonical mGluR4 Signaling. This diagram shows alternative signaling cascades initiated by mGluR4 activation, including the PLC/PKC and PI3K/Src/IDO1 pathways.
Experimental Workflow: In Vitro Compound Screening
In Vitro Screening Workflow. This flowchart outlines the key steps in determining the in vitro potency of mGluR4 PAMs.
Conclusion
The choice between this compound and VU 0155041 as a research tool depends critically on the experimental context. For in vitro studies requiring a highly potent mGluR4 PAM to probe receptor function and signaling, This compound is an excellent candidate due to its low nanomolar EC50 value. However, for in vivo investigations aiming to explore the therapeutic potential of mGluR4 modulation in animal models of disease, VU 0155041 is the more suitable compound, backed by demonstrated efficacy in models of Parkinson's disease and other neurological conditions. Researchers should carefully consider these distinct profiles when designing their experiments.
References
- 1. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 3. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU0155041 - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Comparative Analysis of VU0364439 Cross-Reactivity with mGlu Receptor Subtypes
For Immediate Release
This guide provides a detailed comparison of the positive allosteric modulator (PAM) VU0364439 and its cross-reactivity profile with other metabotropic glutamate (mGlu) receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in utilizing this compound for in vitro studies.
VU0364439 is a potent positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with a reported EC50 of 19.8 nM.[1] While it serves as a valuable tool for studying mGlu4 function, understanding its selectivity is crucial for the accurate interpretation of experimental results. This guide summarizes the available data on its activity across the mGlu receptor family.
Quantitative Comparison of VU0364439 Activity at mGlu Receptors
| Receptor Subtype | Agonist | VU0364439 Activity (EC50) |
| mGlu4 | Glutamate | 19.8 nM |
| mGlu1 | Glutamate | No significant activity reported |
| mGlu2 | Glutamate | No significant activity reported |
| mGlu3 | Glutamate | No significant activity reported |
| mGlu5 | Glutamate | No significant activity reported |
| mGlu6 | Glutamate | No significant activity reported |
| mGlu7 | Glutamate | No significant activity reported |
| mGlu8 | Glutamate | No significant activity reported |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of VU0364439, it is important to consider the signaling pathway of its target receptor, mGlu4, and the typical workflow for assessing its activity.
mGlu4 Signaling Pathway
Metabotropic glutamate receptors are classified into three groups based on sequence homology and signal transduction. mGlu4 belongs to Group III, which is coupled to Gi/o proteins. Activation of mGlu4 receptors, potentiated by VU0364439 in the presence of glutamate, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for PAM Selectivity Screening
The determination of a PAM's selectivity, such as for VU0364439, typically involves a series of in vitro assays. The general workflow ensures a systematic evaluation of the compound's activity across the target receptor family.
Experimental Protocols
The characterization of VU0364439 and its selectivity is typically performed using cell-based functional assays. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and amenability to transfection.
-
Receptor Expression: Individual stable cell lines are generated to express each of the eight human mGlu receptor subtypes (mGlu1-8). This is achieved by transfecting the cells with plasmids containing the respective receptor's cDNA. For Gi/o-coupled receptors like mGlu4, co-transfection with a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gqi5, is often performed to enable the readout of receptor activation through intracellular calcium mobilization.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This assay is a common method to measure the activity of Gq-coupled receptors and Gi/o-coupled receptors that have been engineered to signal through the Gq pathway.
-
Cell Plating: Cells expressing a specific mGlu receptor subtype are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of VU0364439 at various concentrations.
-
Agonist Stimulation: After a brief incubation with the PAM, a sub-maximal concentration (typically EC20) of the endogenous agonist, glutamate, is added to the wells.
-
Data Measurement: The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified. Concentration-response curves are generated by plotting the response against the concentration of VU0364439. The EC50 value, representing the concentration of the PAM that produces 50% of the maximal potentiation, is then calculated using a four-parameter logistic equation.
cAMP Assay
For Gi/o-coupled receptors like mGlu4 in their native signaling pathway, a cAMP assay is employed to measure the inhibition of adenylyl cyclase.
-
Cell Treatment: Cells are pre-treated with VU0364439 at various concentrations.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to induce cAMP production. Simultaneously, glutamate is added to activate the mGlu4 receptor.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels in the presence of glutamate and VU0364439 is quantified. The data is then used to generate concentration-response curves and calculate the EC50 of the PAM.
Conclusion
VU0364439 is a highly potent and selective positive allosteric modulator of the mGlu4 receptor. The lack of reported significant activity at other mGlu receptor subtypes in primary screening assays underscores its utility as a specific pharmacological tool for investigating the role of mGlu4 in cellular and physiological processes. Researchers should, however, remain cognizant of the potential for off-target effects at high concentrations and in different biological systems. The experimental protocols outlined in this guide provide a framework for the validation of its selectivity in specific experimental contexts.
References
A Comparative Analysis of the Allosteric Modulator VU0364439 and Orthosteric Agonists of the mGluR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of VU0364439, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), and its orthosteric agonists, primarily L-2-amino-4-phosphonobutyric acid (L-AP4) and the endogenous ligand, glutamate. This document is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology, offering a clear comparison of the pharmacological properties, signaling pathways, and experimental methodologies associated with these compounds.
Introduction to mGluR4 Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor, mGluR4 plays a crucial role in modulating neurotransmitter release, making it a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1] The activity of mGluR4 can be modulated in two primary ways: through direct activation by orthosteric agonists that bind to the glutamate binding site, or through allosteric modulation by ligands that bind to a topographically distinct site on the receptor.
Orthosteric agonists , such as glutamate and the synthetic analog L-AP4, directly activate the receptor to initiate downstream signaling.[2] In contrast, positive allosteric modulators (PAMs) like VU0364439 do not typically activate the receptor on their own but enhance the affinity and/or efficacy of orthosteric agonists.[3][4] This nuanced mechanism of action offers the potential for greater therapeutic selectivity and a reduced risk of side effects compared to direct agonists.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key pharmacological parameters of VU0364439, L-AP4, and glutamate at the mGluR4 receptor. Data has been compiled from various in vitro studies, and it is important to note that experimental conditions may vary between studies.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| VU0364439 | human mGluR4 | Calcium Mobilization | EC50 | 19.8 nM | [3][4][5] |
| L-AP4 | human mGluR4 | Various | EC50 | 0.1 - 0.13 µM | [2] |
| Glutamate | human mGluR4 | Various | EC50 | 1.7 - 100 µM | [6] |
Table 1: Potency of VU0364439 and Orthosteric Agonists at mGluR4. This table highlights the high potency of VU0364439 as a PAM. It is important to note that the EC50 of a PAM reflects its ability to potentiate the effect of an orthosteric agonist (in this case, typically a low concentration of glutamate).
| PAM | Orthosteric Agonist | Effect | Fold Shift in Agonist EC50 | Reference |
| VU0364439 | Glutamate | Potentiation | Not explicitly quantified in retrieved results | |
| Other mGluR4 PAMs | Glutamate | Potentiation | ~5 to 36-fold | [7] |
Table 2: Potentiation of Orthosteric Agonist Potency by mGluR4 PAMs. This table illustrates the characteristic effect of a PAM, which is to leftward shift the dose-response curve of an orthosteric agonist, thereby increasing its potency. While a specific fold-shift value for VU0364439 was not found in the initial search, data from other mGluR4 PAMs are included for context.
Signaling Pathways of mGluR4
Activation of mGluR4 by an orthosteric agonist, or the potentiation of this activation by a PAM like VU0364439, primarily initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Some evidence also suggests that mGluR4 can couple to other signaling pathways, such as the phospholipase C (PLC) and protein kinase C (PKC) pathway.
Below are diagrams illustrating the canonical mGluR4 signaling pathway and a simplified experimental workflow for assessing mGluR4 activation.
Caption: Canonical mGluR4 signaling pathway.
Caption: A typical experimental workflow for assessing mGluR4 activation.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay using FLIPR
This protocol is commonly used to assess the activity of mGluR4 modulators by measuring changes in intracellular calcium concentration.[8][9]
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and selection agents).
-
Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000-30,000 cells per well and incubated overnight to allow for attachment.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 1-4 µM in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (0.02-0.04%) is often included to aid in dye solubilization.
-
The cells are incubated with the dye for 45-60 minutes at 37°C.
3. Compound Addition and Signal Detection:
-
After incubation, the dye solution is removed, and the cells are washed with assay buffer.
-
The microplate is then placed into a Fluorescence Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
VU0364439 or another test compound is added to the wells at various concentrations.
-
After a short incubation period (e.g., 2-5 minutes), an orthosteric agonist (L-AP4 or glutamate) is added at a fixed concentration (typically an EC20 or EC50 concentration to allow for potentiation to be observed).
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured kinetically over time.
4. Data Analysis:
-
The change in fluorescence is used to generate dose-response curves.
-
For PAMs, the data is often presented as a leftward shift in the dose-response curve of the orthosteric agonist. The fold-shift is calculated as the ratio of the agonist EC50 in the absence and presence of the PAM.
Radioligand Binding Assay
Binding assays are used to determine the affinity of a ligand for the receptor.
1. Membrane Preparation:
-
Cells expressing mGluR4 are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled orthosteric agonist (e.g., [3H]L-AP4) at a fixed concentration.
-
For competition binding assays, increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled L-AP4 or VU0364439) are added.
-
The incubation is carried out for a specific time at a defined temperature to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The data from competition binding assays are used to calculate the inhibition constant (Ki) of the test compound.
Discussion and Conclusion
The comparative analysis of VU0364439 and orthosteric agonists of mGluR4 reveals two distinct but complementary approaches to modulating this important therapeutic target.
Orthosteric agonists like L-AP4 and glutamate offer a direct means of activating mGluR4. However, their utility can be limited by a lack of subtype selectivity (in the case of glutamate) and potential for receptor desensitization and off-target effects with chronic administration.
VU0364439 , as a potent and selective mGluR4 PAM, represents a more refined approach. By enhancing the effect of the endogenous agonist, glutamate, PAMs can provide a more physiologically relevant modulation of receptor activity. This can lead to an improved therapeutic window, with a lower likelihood of the adverse effects associated with constitutive receptor activation. The high potency of VU0364439 makes it a valuable tool for in vitro studies and a promising lead compound for the development of novel therapeutics.
References
- 1. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate induces focal adhesion kinase tyrosine phosphorylation and actin rearrangement in heterologous mGluR1-expressing CHO cells via calcium/calmodulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Correction Regarding the Pharmacological Profile of VU0364439
A thorough review of the scientific literature reveals a critical discrepancy concerning the molecular target and mechanism of action of VU0364439. The initial request to prepare a head-to-head comparison of VU0364439 as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) cannot be fulfilled as published data consistently identifies VU0364439 as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) .
Evidence from pharmacological studies explicitly defines VU0364439's activity at the mGluR4 subtype. For instance, it has been characterized as a potent mGluR4 PAM with an EC50 value of 19.8 nM for the human receptor[1]. This fundamental difference in its pharmacological target and modulatory effect (positive versus negative) makes a direct comparative analysis against mGluR5 NAMs scientifically invalid and misleading for the intended audience of researchers and drug development professionals.
Therefore, this guide will not proceed with a direct comparison of VU0364439 with mGluR5 NAMs. Instead, we provide the correct pharmacological identity of VU0364439 to ensure accuracy and prevent the propagation of erroneous information within the research community.
Correct Pharmacological Profile of VU0364439
Target: Metabotropic glutamate receptor 4 (mGluR4) Mechanism of Action: Positive Allosteric Modulator (PAM)
A positive allosteric modulator of mGluR4, such as VU0364439, does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, glutamate. This is a distinct mechanism from that of an mGluR5 NAM, which would bind to the mGluR5 receptor at an allosteric site to decrease the receptor's response to glutamate.
The signaling pathway for mGluR4, a member of the Group III metabotropic glutamate receptors, is primarily coupled to the Gi/o protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This contrasts with the primary signaling of mGluR5, a Group I receptor, which is coupled to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
Visualizing the Correct Signaling Pathway
To provide clarity on the actual mechanism of VU0364439, the following diagram illustrates the canonical signaling pathway for mGluR4, which is positively modulated by this compound.
Due to the fundamental difference in the pharmacological target and mechanism of action of VU0364439, a head-to-head comparison with mGluR5 negative allosteric modulators would not be a valid scientific exercise. We encourage researchers to refer to literature that accurately characterizes VU0364439 as an mGluR4 positive allosteric modulator for any future comparative studies.
References
Replication of Published VU0364439 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings for VU0364439 , a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The data presented here is based on the initial discovery and characterization of this compound. This document is intended to serve as a resource for researchers seeking to replicate or build upon these findings.
Comparison of In Vitro Potency and Selectivity
VU0364439 was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) studies. It emerged as a potent and selective mGlu4 PAM. The following table summarizes its key in vitro pharmacological parameters.
| Compound | Target | Assay Type | EC50 (nM) | Fold Selectivity vs. Other mGluRs | Reference |
| VU0364439 | mGlu4 | Functional (HTS) | 19.8 | >500-fold vs. mGlu1a, 2, 3, 5, 6, 7, 8a | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
High-Throughput Functional Assay for mGlu4 Potentiation
The potency of VU0364439 as an mGlu4 PAM was determined using a functional high-throughput screen (HTS).
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu4 receptor.
Methodology:
-
Cells were plated in 384-well plates and incubated overnight.
-
The following day, cells were loaded with a calcium-sensitive fluorescent dye.
-
A sub-maximal concentration of the endogenous agonist, glutamate (EC20), was added to the cells.
-
Varying concentrations of VU0364439 were then added to the wells.
-
Changes in intracellular calcium levels, indicative of receptor potentiation, were measured using a fluorescence plate reader.
-
Data was normalized to the maximal response induced by a saturating concentration of glutamate, and EC50 values were calculated using a four-parameter logistic equation.
Selectivity Assays
The selectivity of VU0364439 was assessed against other mGlu receptor subtypes (mGlu1a, 2, 3, 5, 6, 7, and 8a) using similar functional assays. The same methodology as the primary screen was employed, using CHO cell lines stably expressing each respective mGlu receptor subtype. The concentration of VU0364439 that produced a half-maximal response (EC50) was determined for each subtype, and the fold selectivity was calculated relative to its potency at mGlu4.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu4 and the general workflow of the high-throughput screening process used to identify VU0364439.
Caption: mGlu4 receptor signaling pathway.
Caption: High-throughput screening workflow.
References
Assessing the Therapeutic Potential of VU 0364439 Versus Current Drugs for Schizophrenia
A Comparative Guide for Researchers and Drug Development Professionals
The treatment of schizophrenia remains a significant challenge, particularly concerning the negative and cognitive symptoms that are often refractory to current therapeutic strategies. This guide provides an objective comparison of the preclinical candidate VU 0364439, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with established and emerging drugs for schizophrenia. Due to the limited in vivo data for this compound, this guide incorporates preclinical findings from other mGluR4 PAMs to represent the therapeutic potential of this class of compounds.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the mGluR4 receptor, a target with theoretical promise for mitigating glutamatergic dysregulation implicated in schizophrenia. However, its utility as a therapeutic agent is severely hampered by poor pharmacokinetic properties, limiting its application to in vitro studies. In contrast, current treatments for schizophrenia, primarily second-generation antipsychotics, offer efficacy against positive symptoms but have limited and inconsistent effects on negative and cognitive deficits. This comparison highlights the potential of the mGluR4 PAM mechanism, as demonstrated by preclinical data from other compounds in this class, while underscoring the significant developmental hurdles that remain.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and representative current and emerging therapies for schizophrenia.
| Compound | Target | In Vitro Potency (EC50) | Key Preclinical Findings | Clinical Status |
| This compound | mGluR4 PAM | 19.8 nM (human mGluR4)[1][2] | Potentiation of glutamate response in vitro. Poor pharmacokinetic profile prevents in vivo studies.[1] | Preclinical (In vitro tool) |
| ADX88178 | mGluR4 PAM | ~45 nM | Reverses haloperidol-induced catalepsy in rats at 3 mg/kg and 10 mg/kg.[3] | Preclinical |
| ML292 | mGluR4 PAM | 330 nM (rat mGluR4) | Superior to other mGluR4 PAMs in reversing haloperidol-induced catalepsy.[4] | Preclinical |
| Risperidone | D2/5-HT2A Antagonist | - | Effective against positive symptoms in animal models. Limited efficacy for negative and cognitive symptoms. | Approved |
| Clozapine | D2/5-HT2A Antagonist | - | Reverses ketamine-induced immobility in the forced swim test, a model of negative symptoms.[5] | Approved |
| Memantine | NMDA Receptor Antagonist | - | Improves social interaction and cognitive deficits in some preclinical models. | Approved (for Alzheimer's) |
| Roluperidone | 5-HT2A/Sigma-2 Antagonist | - | Monotherapy improved negative symptoms in clinical trials.[6] | Investigational |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate replication and comparison.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents, relevant to the cognitive deficits of schizophrenia.
-
Habituation: Mice are individually habituated to an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes in the absence of any objects. This is typically done for 1-2 consecutive days.[7][8][9]
-
Training/Familiarization Phase: Two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[7][8]
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 5 minutes). A preference for the novel object indicates intact recognition memory.[7][8][9]
Social Interaction Test
This test evaluates social withdrawal, a core negative symptom of schizophrenia.
-
Apparatus: A three-chambered box is typically used. The chambers are interconnected, allowing free movement of the test animal.
-
Habituation: The test mouse is placed in the central chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The test mouse is returned to the central chamber, and the time spent in the chamber with the stranger mouse versus the empty chamber is recorded for a set period (e.g., 10 minutes).[10][11][12][13]
-
Social Novelty Phase (Optional): A second, novel stranger mouse is placed in the previously empty chamber. The time the test mouse spends with the now-familiar mouse versus the novel mouse is recorded.
Forced Swim Test (FST)
The FST is used to model behavioral despair, which can be analogous to certain negative symptoms like avolition and anhedonia.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.[5][14][15][16][17]
-
Pre-test Session: On the first day, the animal is placed in the water for a 15-minute session. This induces a state of immobility.
-
Test Session: 24 hours later, the animal is placed back in the water for a 5-minute session. The total time spent immobile (making only minimal movements to stay afloat) is recorded. Antidepressant and some atypical antipsychotic treatments can reduce this immobility time.[5][17]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and current drugs are mediated by distinct signaling pathways.
This compound (mGluR4 Positive Allosteric Modulator)
This compound does not directly activate the mGluR4 receptor but potentiates its response to the endogenous ligand, glutamate. mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This modulatory effect is thought to fine-tune glutamatergic transmission, which is dysregulated in schizophrenia.
Caption: Signaling pathway of mGluR4 positive allosteric modulation.
Second-Generation Antipsychotics (e.g., Risperidone)
These drugs primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms. 5-HT2A antagonism in the prefrontal cortex may contribute to some efficacy against negative and cognitive symptoms by increasing dopamine release in this region.[18][19][20]
Caption: Simplified signaling of second-generation antipsychotics.
NMDA Receptor Modulators (e.g., Memantine)
Memantine is a non-competitive antagonist of the NMDA receptor. In schizophrenia, it is hypothesized to normalize glutamatergic hyperactivity. By blocking the receptor channel when it is excessively open, memantine may reduce excitotoxicity and improve the signal-to-noise ratio of glutamatergic neurotransmission, thereby potentially improving cognitive function.[21][22][23][24][25]
Caption: Mechanism of NMDA receptor modulation by memantine.
Conclusion and Future Directions
This compound, as a potent in vitro tool, has been valuable in elucidating the pharmacology of the mGluR4 receptor. However, its poor pharmacokinetic profile precludes its direct therapeutic development. The preclinical success of other mGluR4 PAMs in animal models of schizophrenia-like symptoms suggests that this drug class holds promise, particularly for addressing the unmet needs of negative and cognitive symptoms.
Future research should focus on developing mGluR4 PAMs with favorable drug-like properties, including good oral bioavailability and brain penetrance. Head-to-head preclinical studies comparing these novel mGluR4 PAMs with established and emerging therapies will be crucial in determining their true therapeutic potential. Furthermore, a deeper understanding of the specific patient populations that may benefit most from this mechanism of action will be essential for successful clinical translation. While this compound itself may not be a clinical candidate, the insights gained from its study pave the way for a new generation of glutamatergic modulators for the treatment of schizophrenia.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe: Characterization of ML292, a potent and selective mGlu4 PAM which produces efficacy alone or in combination with L-DOPA in preclinical rodent models of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Social Interaction Test [bio-protocol.org]
- 11. Assessment of Social Interaction Behaviors [jove.com]
- 12. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Enhancement of immobility in a forced swimming test by subacute or repeated treatment with phencyclidine: a new model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 18. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. NMDA receptor - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking VU 0364439: A Comparative Guide to mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of VU 0364439 against other key industry-standard positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). The data presented is intended to assist researchers in selecting the most appropriate tool compound for their in vitro and in vivo studies.
Introduction to mGluR4 and its Modulation
The metabotropic glutamate receptor 4 (mGluR4) is a presynaptic Group III metabotropic glutamate receptor that plays a crucial role in regulating neurotransmitter release. Its activation has shown therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 are of particular interest as they offer a mechanism to enhance the receptor's activity in response to the endogenous ligand, glutamate, providing a more nuanced modulation of the glutamatergic system.
This compound has emerged as a potent mGluR4 PAM. This guide will objectively compare its performance with other widely used mGluR4 PAMs: (-)-PHCCC, VU0155041, VU001171, ADX88178, and ML128.
In Vitro Potency and Efficacy
The in vitro performance of mGluR4 PAMs is primarily assessed by their potency (EC50) in cellular assays and their ability to shift the concentration-response curve of glutamate. The following table summarizes key in vitro performance metrics for this compound and its counterparts.
| Compound | EC50 (human mGluR4) | Fold Shift of Glutamate CRC | Maximal Response (% of Glutamate Max) | Selectivity Notes |
| This compound | 19.8 nM [1] | Not explicitly reported | 102.3% of (-)-PHCCC response[1] | Selective for mGluR4 |
| (-)-PHCCC | ~4.1 µM | 5.5-fold | Potentiates glutamate response | Also a partial antagonist of mGluR1 |
| VU0155041 | 798 nM | ~6.4-fold | Not explicitly reported | Selective for mGluR4 vs. other mGluRs |
| VU001171 | 650 nM | 36-fold | 141% | Highly selective for mGluR4 |
| ADX88178 | 3.5 nM (human), 9.1 nM (rat) | Not explicitly reported | Potentiates glutamate response | Selective against other mGluRs |
| ML128 | 240 nM | 28-fold | Not explicitly reported | Highly selective for mGluR4 |
Pharmacokinetic Properties
The therapeutic potential of a compound is heavily influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. A key consideration for CNS targets is the ability of a compound to penetrate the blood-brain barrier.
| Compound | Oral Bioavailability | Brain Penetration | Key Pharmacokinetic Features |
| This compound | Poor | Not explicitly reported | Described as having "less than ideal pharmacokinetic properties," limiting in vivo use.[1] |
| (-)-PHCCC | Poor | Low | Low potency and poor solubility; often requires intracerebroventricular (i.c.v.) administration. |
| VU0155041 | Not explicitly reported | Yes (active upon i.c.v. administration) | Soluble in aqueous vehicles. |
| VU001171 | Not explicitly reported | Not explicitly reported | Limited in vivo data available. |
| ADX88178 | Orally available | Yes | Potent, selective, and brain-penetrant. |
| ML128 | Orally available | Yes | Centrally penetrant upon systemic dosing with excellent pharmacokinetics. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize mGluR4 PAMs.
Calcium Mobilization Assay
This assay is a common method to assess the activity of Gq-coupled GPCRs. Since mGluR4 is a Gi/o-coupled receptor, a chimeric G-protein (e.g., Gαqi5) is often co-expressed to link receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.
Protocol Summary:
-
Cell Culture: CHO or HEK293 cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer and incubated.
-
Compound Addition: The PAM (e.g., this compound) is added at various concentrations.
-
Agonist Addition: After a short incubation with the PAM, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader.
-
Data Analysis: The potentiation of the glutamate response by the PAM is quantified to determine EC50 values.
G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel-Mediated Thallium Flux Assay
This assay provides a functional readout for Gi/o-coupled GPCRs by measuring the activation of co-expressed GIRK channels.
Protocol Summary:
-
Cell Culture: HEK293 cells stably co-expressing mGluR4 and GIRK channels are cultured.
-
Cell Plating: Cells are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound and Agonist Addition: The PAM and an EC20 concentration of glutamate are added to the cells.
-
Thallium Addition: A solution containing thallium is added. Activation of GIRK channels leads to an influx of thallium, causing an increase in fluorescence.
-
Fluorescence Measurement: The change in fluorescence is measured using a plate reader.
-
Data Analysis: The potentiation of the glutamate-induced thallium flux by the PAM is analyzed to determine its potency and efficacy.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: mGluR4 signaling pathway in the presynaptic terminal.
Caption: Workflow for in vitro functional assays.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of VU 0364439 in a Research Environment
Absence of a specific Safety Data Sheet (SDS) for the novel research compound VU 0364439 necessitates a cautious approach to its disposal. In such instances, the compound must be treated as a potentially hazardous substance, adhering to rigorous safety protocols and institutional guidelines for chemical waste management.
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like this compound, a positive allosteric modulator of the mGlu4 receptor, is a critical component of laboratory safety and environmental responsibility. Without a dedicated SDS, which would typically provide explicit disposal instructions, general principles of hazardous waste management must be applied.
Recommended Disposal Protocol
When a specific SDS is unavailable, the default procedure is to manage the chemical as hazardous waste. The following steps provide a comprehensive guide for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be collected as chemical waste. This includes:
-
Neat (undiluted) compound
-
Solutions containing the compound
-
Contaminated consumables such as pipette tips, tubes, and vials
-
Spill cleanup materials
These materials should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
Step 3: Adherence to Institutional and Local Regulations
Every research institution has an Environmental Health and Safety (EHS) department that outlines specific procedures for chemical waste disposal. It is imperative to consult and follow your institution's guidelines. These protocols are designed to be in compliance with local, state, and federal regulations.
Step 4: Waste Pickup and Disposal
Contact your institution's EHS department to arrange for the pickup of the hazardous waste container. Do not under any circumstances dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential legal and financial repercussions.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle is to treat it as a hazardous chemical waste. The following table summarizes the key aspects of this approach.
| Aspect | Procedure |
| Waste Identification | Treat as hazardous chemical waste due to lack of specific SDS. |
| Personal Protective Equipment | Wear safety goggles, chemical-resistant gloves, and a lab coat. |
| Containment | Use a designated, sealed, and labeled hazardous waste container. |
| Labeling | Clearly mark the container with "Hazardous Waste," the chemical name (this compound), quantity, and date. |
| Storage | Store the waste container in a designated, secure area away from incompatible materials. |
| Disposal Method | Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. |
| Prohibited Actions | Do not dispose of in sinks, regular trash, or mix with other waste streams without EHS approval. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound when a specific Safety Data Sheet is not available.
Essential Safety and Operational Guidance for Handling VU 0364439
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide |
| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S |
| Molecular Weight | 422.29 g/mol |
| Appearance | Solid |
| Storage | Store at room temperature |
Personal Protective Equipment (PPE)
Given the potential for irritation and the unknown comprehensive toxicological profile of VU 0364439, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a higher risk of splashing. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. Use a spatula and weigh the desired amount on a tared weigh boat within a chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and unused solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. The information provided here is based on general laboratory safety principles and data from structurally similar compounds. Always consult with your institution's EHS department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
